Verapamil-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H38N2O4 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/i3D3 |
InChIキー |
SGTNSNPWRIOYBX-HPRDVNIFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Verapamil-d3 in Research: A Technical Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Verapamil-d3 in modern research, focusing on its application as a stable isotope-labeled internal standard for the quantitative analysis of the calcium channel blocker, Verapamil (B1683045). This document provides a comprehensive overview of its use in bioanalytical methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes to support drug development and pharmacokinetic studies.
Core Application: The Gold Standard Internal Standard
This compound is the deuterated analog of Verapamil, a widely prescribed medication for cardiovascular conditions such as hypertension, angina, and arrhythmias. In the realm of bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to Verapamil, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and analogous ionization response allow for the precise correction of variations in sample preparation and instrument response, leading to highly accurate and reliable quantification of Verapamil in biological matrices.
Quantitative Data Summary
The following tables summarize key validation parameters from various bioanalytical methods employing a deuterated internal standard for the quantification of Verapamil. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Table 1: LC-MS/MS Method Parameters for Verapamil Quantification
| Analyte | Internal Standard | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Verapamil | Trimipramine-d₃ | Human Serum | 1 - 500 | 1 | |
| Verapamil | Metoprolol | Human Plasma | 1.00 - 500 | 1.00 | [1] |
| Verapamil | Imipramine | Human Plasma | 0.4575 - 234.20 | 0.1 | [2] |
| Verapamil | Not Specified | Caco-2 Cell Monolayers | 1 - 100 | 1 | [3] |
| Verapamil | Diltiazem | Canine Plasma | 5.0 - 500.0 | 5.0 |
Table 2: Accuracy and Precision Data for Verapamil Quantification
| Internal Standard | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |
| Metoprolol | LQC, MQC, HQC | < 5.1 | 92.9 - 103.1 | < 5.8 | 98.2 - 100.8 | [1] |
| Not Specified | LQC, MQC, HQC | 0.336 - 0.617 | 98.82 - 100.62 | 0.334 - 0.612 | 98.97 - 101.76 | [3] |
| Diltiazem | LQC, MQC, HQC | Not Reported | Not Reported | Not Reported | 87.1 - 106.6 |
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for accurate bioanalysis. The following sections detail a representative workflow for the quantification of Verapamil in human plasma using this compound as an internal standard, based on established liquid-liquid extraction (LLE) and LC-MS/MS methodologies.
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a common LLE procedure for the extraction of Verapamil from plasma:
-
Aliquoting: Transfer 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each plasma sample.
-
Basification: Add a basifying agent, such as phosphate (B84403) buffer (pH 9.0), to the plasma samples.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of cyclohexane (B81311) and dichloromethane).
-
Vortexing: Vortex mix the samples for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solvent.
LC-MS/MS Analysis
The reconstituted samples are then analyzed using a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Separation:
-
HPLC Column: A C18 analytical column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol). The separation can be achieved using either an isocratic or a gradient elution.
-
Flow Rate: A flow rate of 0.3 - 1.1 mL/min is generally employed.
-
Injection Volume: A small volume, typically 10 µL, of the reconstituted sample is injected into the LC system.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Verapamil and this compound are monitored.
-
MRM Transitions:
-
Verapamil: The precursor ion is typically m/z 455.3, with product ions at m/z 165.2 and 150.2 being monitored.
-
This compound: The precursor ion will be shifted by the mass of the deuterium (B1214612) atoms (e.g., m/z 458.3 for three deuterium atoms). The product ions may or may not be shifted depending on the location of the deuterium labeling. A common approach is to monitor the transition to the same product ion as the unlabeled compound if the fragmentation pattern allows.
-
-
Visualizing Key Processes
To further elucidate the experimental and biological contexts of Verapamil and its analysis, the following diagrams are provided.
Conclusion
This compound is an indispensable tool in the bioanalytical study of Verapamil. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for regulatory-compliant pharmacokinetic and clinical studies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust bioanalytical assays for Verapamil. Understanding both the analytical methodology and the pharmacological mechanism of action is crucial for the comprehensive evaluation of this important therapeutic agent.
References
- 1. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of doxazosin and verapamil in human serum by fast LC-MS/MS: application to document non-compliance of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Verapamil-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Verapamil-d3, a deuterated analog of the calcium channel blocker Verapamil (B1683045). This compound is a critical tool in clinical and preclinical research, primarily utilized as an internal standard for the quantitative analysis of Verapamil in biological matrices by mass spectrometry-based assays.[1][2][3] Its stable isotope label ensures accurate and precise quantification, correcting for variations during sample preparation and analysis.
Physicochemical Properties
This compound hydrochloride possesses the following key physicochemical properties:
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₅D₃N₂O₄ • HCl | [1][4] |
| Molecular Weight | 494.08 g/mol | [4][5][6] |
| CAS Number | 2714485-49-9 | [4][5][6] |
| Appearance | White to Off-White Solid | [4] |
| Purity (by HPLC) | ≥98% | [4][7] |
| Isotopic Purity | ≥99% deuterated forms (d₃) | [1][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of its precursor, Norverapamil, using a deuterated methylating agent. This method ensures the specific incorporation of the deuterium (B1214612) label at the N-methyl position.
Synthetic Pathway
Caption: Synthetic pathway for this compound Hydrochloride.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound hydrochloride, adapted from procedures for analogous radiolabeled compounds.[8][9]
Materials:
-
Norverapamil
-
Deuterated methyl iodide (CD₃I) or deuterated methyl triflate (CD₃-OTf)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous acetonitrile (B52724) (ACN)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
N-methylation: To a solution of Norverapamil (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Add deuterated methyl iodide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a solution of HCl in a suitable solvent dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Experimental Workflow for Characterization
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC/MS findings in a fatality involving sustained-release verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for the preparation of [11C]verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Verapamil Isotopes in Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, has emerged as a valuable tool in drug discovery and development to enhance pharmacokinetic properties. This technical guide provides an in-depth exploration of the use of deuterated verapamil (B1683045) isotopes in pharmacology studies. Verapamil, a widely used calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. This metabolic profile makes it an intriguing candidate for deuteration to potentially improve its bioavailability and therapeutic window. This document details the underlying principles of the deuterium kinetic isotope effect (KIE), summarizes key pharmacokinetic data from preclinical and clinical studies involving deuterated verapamil, provides detailed experimental protocols, and visualizes relevant biological pathways.
Introduction: The Deuterium Kinetic Isotope Effect in Drug Metabolism
The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage.[1] In drug metabolism, the rate-limiting step often involves the enzymatic breaking of a C-H bond by enzymes such as the cytochrome P450 family. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be slowed down.[2] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to:
-
Reduced systemic clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.
-
Increased plasma half-life: The drug may remain in the circulation for a longer period.
-
Enhanced bioavailability: For orally administered drugs with high first-pass metabolism, reducing the rate of metabolism in the gut wall and liver can lead to a greater proportion of the drug reaching systemic circulation.
-
Altered metabolite profile: Deuteration can shift metabolism away from the deuterated site, potentially leading to the formation of different metabolites or altering the ratio of existing ones. This can sometimes reduce the formation of toxic metabolites.[3]
Deuterated drugs are considered new chemical entities (NCEs) by regulatory bodies like the U.S. Food and Drug Administration (FDA), which can provide market exclusivity.[4][5] The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo) in 2017.[5][6]
Verapamil: Metabolism and Rationale for Deuteration
Verapamil is a phenylalkylamine calcium channel blocker used for the treatment of hypertension, angina, and certain cardiac arrhythmias.[7] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being more pharmacologically active.[8] Verapamil undergoes extensive and stereoselective first-pass metabolism, resulting in low oral bioavailability (around 20%).[9][10]
The primary metabolic pathways of verapamil include N-dealkylation, N-demethylation, and O-demethylation, predominantly catalyzed by CYP3A4.[3][11] The high degree of first-pass metabolism makes verapamil an ideal candidate for deuteration to potentially improve its pharmacokinetic profile. By strategically placing deuterium atoms at the sites of metabolic attack, it is hypothesized that the rate of metabolism could be reduced, leading to increased bioavailability and a more predictable dose-response relationship.
Quantitative Data on Deuterated Verapamil Pharmacokinetics
Studies utilizing deuterated verapamil have provided valuable insights into its pharmacokinetics and metabolism. While many of these studies have used deuterated verapamil as a tool for co-administration or as an internal standard, the data offer a glimpse into the potential effects of deuteration.
Table 1: Pharmacokinetic Parameters of Verapamil and Deuterated Verapamil Analogs
| Compound | Species | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| (+)-Verapamil (dideuterated) | Human | Oral (pseudoracemic mixture) | 240 ± 81.1 | - | 4.03 | 50 | [12] |
| (-)-Verapamil (unlabeled) | Human | Oral (pseudoracemic mixture) | 46.1 ± 15.7 | - | 5.38 | 20 | [12] |
| Verapamil (unlabeled) | Rat | 1 mg/kg (Oral) | - | - | - | 2 ± 1 | [13] |
| Verapamil (unlabeled) + ABT | Rat | 1 mg/kg (Oral) | - | - | - | 45 ± 24 | [13] |
| d0-Verapamil (15 min infusion) | Human | 80 mg (Intrajejunal) | - | - | - | 20 ± 9 (F/Fabs) | [14] |
| d3-Verapamil (240 min infusion) | Human | 80 mg (Intrajejunal) | - | - | - | 24 ± 10 (F/Fabs) | [14] |
| Verapamil (Test Formulation) | Human | 80 mg (Oral) | 107.7 | 442.2 | - | - | [15] |
| Verapamil (Reference Formulation) | Human | 80 mg (Oral) | 122.64 | 460.6 | - | - | [15] |
| Norverapamil (B1221204) (from Test) | Human | 80 mg (Oral) | 80.24 | - | - | - | [15] |
| Norverapamil (from Reference) | Human | 80 mg (Oral) | 89.89 | - | - | - | [15] |
| R-Verapamil | Rat | 1.0 mg/kg (IV) | - | - | - | - | [16] |
| S-Verapamil | Rat | 1.0 mg/kg (IV) | - | - | - | - | [16] |
| R-Verapamil | Rat | 10 mg/kg (Oral) | - | - | - | 4.1 ± 1.1 | [16] |
| S-Verapamil | Rat | 10 mg/kg (Oral) | - | - | - | 7.4 ± 3.1 | [16] |
Note: Data are presented as mean ± SD where available. Some studies did not report all parameters. ABT = 1-aminobenzotriazole (B112013) (a CYP inhibitor). F/Fabs represents the fraction of the absorbed dose that reaches systemic circulation.
Experimental Protocols
Synthesis of Deuterated Verapamil
The synthesis of deuterated verapamil typically involves the use of deuterated starting materials. For example, (-)-²H₆-Verapamil has been prepared from ring-trideuterated 3,4-dimethoxyphenylacetic acid.[17]
Illustrative Synthetic Step:
-
Preparation of Deuterated Precursor: Ring trideuteration of 3,4-dimethoxyphenylacetic acid.
-
Coupling Reaction: Reaction of the deuterated precursor with (2S)-(+)-triphenyl-methoxy-2-((methanesulfonyl)oxy)propane.
-
Incorporation of Second Deuterated Moiety: Incorporation of a deuterated N-methyl-3,4-dimethoxyphenethylamine moiety.
A detailed, step-by-step synthetic protocol is often proprietary. The above is a generalized representation based on published literature.
Preclinical Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical pharmacokinetic study in rats to compare deuterated and non-deuterated verapamil.
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[18][19] Animals should be fasted overnight before dosing.
Drug Formulation and Administration:
-
Prepare a formulation of deuterated verapamil (e.g., d6-verapamil) and non-deuterated verapamil in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the formulations orally via gavage at a specified dose (e.g., 10 mg/kg).[16]
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[20]
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[20]
-
Store the plasma samples at -80°C until analysis.[20]
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile (B52724) or methanol.[21]
-
Chromatographic Separation: Use a suitable HPLC column (e.g., C18) with a mobile phase gradient to separate the analyte from endogenous plasma components.[22][23]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of both deuterated and non-deuterated verapamil, as well as their metabolites.[22]
In Vitro Metabolism Study using Liver Microsomes
This protocol assesses the metabolic stability of deuterated verapamil in liver microsomes.
Materials:
-
Rat or human liver microsomes
-
NADPH regenerating system
-
Deuterated and non-deuterated verapamil
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Pre-incubate liver microsomes with the test compounds (deuterated and non-deuterated verapamil) in the incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites.
Signaling Pathways and Mechanisms of Action
Verapamil's Mechanism of Action: L-type Calcium Channel Blockade
Verapamil's primary mechanism of action is the blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[7] This inhibition of calcium influx has several downstream effects:
-
In Vascular Smooth Muscle: Reduced intracellular calcium leads to decreased activation of calmodulin and subsequently myosin light chain kinase (MLCK). This results in reduced phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
-
In Cardiac Muscle: Inhibition of calcium influx into cardiac myocytes reduces the force of contraction (negative inotropy). In the sinoatrial (SA) and atrioventricular (AV) nodes, it slows the heart rate (negative chronotropy) and conduction velocity (negative dromotropy).
Interaction with P-glycoprotein (P-gp)
Verapamil is also a well-known inhibitor of the efflux transporter P-glycoprotein (P-gp).[13] P-gp is expressed in various tissues, including the intestines, and can pump drugs out of cells, thereby reducing their absorption and efficacy. By inhibiting P-gp, verapamil can increase the intracellular concentration of co-administered drugs that are P-gp substrates. This is a significant mechanism of drug-drug interactions. The effect of deuteration on the P-gp inhibitory activity of verapamil is an area that warrants further investigation.
Clinical Studies and Future Perspectives
To date, there have been no publicly registered clinical trials specifically evaluating a deuterated version of verapamil as a therapeutic agent for conditions like hypertension or arrhythmia. The existing clinical studies involving deuterated verapamil have primarily used it as a tool to investigate the pharmacokinetics and metabolism of verapamil itself.[14][24]
The development of a deuterated verapamil as a new drug would require a comprehensive preclinical and clinical development program. Given that deuterated drugs are considered new chemical entities, this would involve Phase I, II, and III clinical trials to establish safety and efficacy, even though the pharmacology of the non-deuterated parent drug is well-established.[5]
The potential advantages of a deuterated verapamil could include:
-
Improved oral bioavailability , potentially leading to lower and less frequent dosing.
-
More predictable plasma concentrations , reducing inter-individual variability in drug response.
-
A potentially improved side-effect profile , if metabolic shunting reduces the formation of metabolites with undesirable effects.
However, it is also possible that deuteration could lead to "metabolic switching," where the metabolic burden is shifted to other parts of the molecule, potentially creating new metabolites with different pharmacological or toxicological profiles.[3]
Conclusion
Deuterated verapamil isotopes have proven to be invaluable tools in pharmacology for elucidating the complex pharmacokinetics and metabolism of the parent drug. The principles of the deuterium kinetic isotope effect suggest that a deuterated version of verapamil could offer therapeutic advantages by improving its pharmacokinetic profile. However, the development of such a compound as a new therapeutic entity would require a dedicated and thorough drug development program. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the potential of deuterated verapamil and other deuterated compounds. As the field of deuterated drugs continues to evolve, the strategic application of this technology to well-characterized drugs like verapamil holds promise for the development of improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]
- 5. salamandra.net [salamandra.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 8. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. venable.com [venable.com]
- 10. Simultaneous determination of the intravenous and oral pharmacokinetic parameters of D,L-verapamil using stable isotope-labelled verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Superiority of stable isotope techniques in the assessment of the bioavailability of drugs undergoing extensive first pass elimination. Studies of the relative bioavailability of verapamil tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of concentration and rate of intraluminal drug delivery on absorption and gut wall metabolism of verapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of deuterated optically active verapamil and gallopamil, and of N-/sup 13/C-methyl-verapamil (Journal Article) | ETDEWEB [osti.gov]
- 18. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of verapamil on the pharmacokinetics of dihydromyricetin in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. An LC-MS/MS method for simultaneous determination of vincristine and verapamil in rat plasma after oral administration of a dual agent formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inter- and intra-subject variation in the first-pass elimination of highly cleared drugs during chronic dosing. Studies with deuterated verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil-d3: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Verapamil-d3, a deuterated analog of the calcium channel blocker Verapamil (B1683045). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound as an analytical standard or in preclinical and clinical studies.
Introduction to this compound
This compound is a stable isotope-labeled version of Verapamil, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to Verapamil but can be distinguished by its higher molecular weight. Accurate characterization of its purity and identity is crucial for ensuring the reliability and reproducibility of experimental results.
Certificate of Analysis: A Summary of Quality Attributes
A Certificate of Analysis (CoA) for this compound provides critical information regarding its quality and purity. The following tables summarize the typical specifications and results found on a CoA for (S)-(-)-Verapamil-d3 Hydrochloride, a common commercially available form.
Table 1: Physicochemical Properties and Identification
| Test | Specification | Typical Result | Method |
| Appearance | White to Off-White Solid | White to Off-White Solid | Visual Inspection |
| Molecular Formula | C₂₇H₃₆D₃ClN₂O₄ | Conforms | - |
| Molecular Weight | 494.08 g/mol | Conforms | - |
| Identity (NMR) | Conforms to Structure | Conforms | ¹H NMR, ¹³C NMR |
| Identity (MS) | Conforms to Structure | Conforms | ESI-MS |
Table 2: Purity and Impurity Profile
| Test | Specification | Typical Result | Method |
| Purity by HPLC | ≥ 98% | 99.34% - 98.43%[1][2] | Reverse-Phase HPLC |
| Isotopic Purity | >95% | 99.8%[2] | Mass Spectrometry |
| Isotopic Distribution | Report Result | d₀=0.13%, d₁=0.04%, d₂=0.23%, d₃=99.60%[2] | Mass Spectrometry |
| Related Impurities | Report Result | Varies by batch | HPLC, LC-MS |
Experimental Protocols for Quality Assessment
Detailed methodologies are essential for the accurate assessment of this compound's quality. The following sections outline the typical experimental protocols for the key analyses cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a standard method for determining the chemical purity of this compound and quantifying any related impurities.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by a UV detector.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 278 nm
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the standard.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic purity.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The detector measures the abundance of each ion, producing a mass spectrum. For this compound, the expected molecular ion peak will be shifted by approximately 3 Da compared to unlabeled Verapamil.
Typical MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-600.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
Procedure for Isotopic Purity:
-
Acquisition: Acquire a high-resolution mass spectrum of the this compound sample.
-
Data Analysis: Determine the relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Verapamil.
-
Calculation: The isotopic purity is calculated as the percentage of the d₃ peak relative to the sum of all isotopic peaks.
References
A Technical Guide to Verapamil-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing and research applications of Verapamil-d3. This compound is the deuterated analog of Verapamil (B1683045), a widely used pharmaceutical agent. Its primary application in a research setting is as an internal standard for the accurate quantification of Verapamil in biological matrices using mass spectrometry techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] This guide details available commercial suppliers, their product specifications, relevant experimental protocols, and the underlying biochemical pathways of Verapamil's action.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research purposes. The following tables summarize the key quantitative data for the products available from prominent suppliers to facilitate a comparative assessment.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |
| Cayman Chemical | (±)-Verapamil-d3 (hydrochloride) | 2714485-49-9 | C₂₇H₃₅D₃N₂O₄ • HCl | 494.1 | ≥98% (Verapamil) | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | Crystalline Solid |
| MedChemExpress | This compound hydrochloride | 2714485-49-9 | C₂₇H₃₅D₃ClN₂O₄ | 494.08 | 99.57% | Not specified | Solid |
| LGC Standards (TRC) | This compound Hydrochloride | 2714485-49-9 | C₂₇D₃H₃₅N₂O₄ • ClH | 494.081 | Not specified | Not specified | Neat |
| Sigma-Aldrich | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Storage and Stability:
| Supplier | Recommended Storage | Stability |
| Cayman Chemical | -20°C | ≥ 4 years |
| MedChemExpress | Room temperature in continental US; may vary elsewhere. | Not specified |
| LGC Standards (TRC) | Not specified | Not specified |
| Sigma-Aldrich | Not specified | Not specified |
Solubility:
| Supplier | Solvent | Solubility |
| Cayman Chemical | DMF | ~15 mg/mL |
| DMSO | ~10 mg/mL | |
| Ethanol | ~10 mg/mL | |
| PBS (pH 7.2) | ~0.25 mg/mL |
Experimental Protocols
This compound is crucial for accurate bioanalytical assays. Below are detailed methodologies for its application as an internal standard in LC-MS/MS for Verapamil quantification and in a P-glycoprotein (P-gp) inhibition assay.
Quantification of Verapamil in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established methods for the determination of Verapamil in biological samples.[2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to alkalize the sample and vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: Start with 95% A, then a linear gradient to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Verapamil: m/z 455.3 → 165.2
-
This compound: m/z 458.3 → 165.2
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Verapamil to this compound against the concentration of Verapamil standards.
-
Determine the concentration of Verapamil in the plasma samples by interpolating their peak area ratios from the calibration curve.
In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
This protocol outlines a method to assess the P-gp inhibitory potential of a test compound, using Verapamil as a known P-gp inhibitor.[5][6]
1. Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions and P-gp expression.
2. Assay Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For Apical to Basolateral (A→B) Permeability:
-
Add the transport buffer containing a known P-gp substrate (e.g., Rhodamine 123 or Digoxin) and the test compound (or Verapamil as a positive control) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
For Basolateral to Apical (B→A) Permeability:
-
Add the transport buffer containing the P-gp substrate and the test compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the incubation, collect samples from both donor and receiver chambers.
3. Sample Analysis:
-
Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy for Rhodamine 123 or LC-MS/MS for Digoxin).
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of permeation, A is the surface area of the permeable support, and C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B→A) to Papp (A→B).
-
An efflux ratio significantly greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of the test compound or Verapamil indicates P-gp inhibition.
Signaling Pathways and Mechanisms of Action
Verapamil exerts its pharmacological effects primarily through two distinct mechanisms: blockade of L-type calcium channels and inhibition of the P-glycoprotein efflux pump.
L-type Calcium Channel Blockade
Verapamil is a class IV antiarrhythmic agent that physically blocks voltage-gated L-type calcium channels.[7] This action is particularly prominent in cardiac and vascular smooth muscle cells. By inhibiting the influx of calcium ions, Verapamil reduces myocardial contractility, slows down the heart rate, and induces vasodilation.[8]
Caption: Verapamil's blockade of L-type calcium channels reduces intracellular calcium, leading to decreased muscle contractility.
P-glycoprotein (P-gp) Inhibition
Verapamil is also a well-known inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is a member of the ATP-binding cassette (ABC) transporter family.[9] P-gp is highly expressed in various tissues, including the blood-brain barrier, gastrointestinal tract, and tumor cells, where it plays a crucial role in limiting the intracellular accumulation of a wide range of xenobiotics. Verapamil's inhibition of P-gp can reverse multidrug resistance in cancer cells and enhance the bioavailability of certain drugs.[10]
Caption: Verapamil inhibits the P-glycoprotein efflux pump, leading to increased intracellular drug accumulation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for quantifying Verapamil in a biological matrix using this compound as an internal standard, a common application in pharmacokinetic studies.
Caption: A typical workflow for the quantification of Verapamil using a deuterated internal standard and LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma [imsear.searo.who.int]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. Verapamil - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Imaging of cyclosporine inhibition of P-glycoprotein activity using 11C-verapamil in the brain: studies of healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isotopic Labeling of Verapamil (B1683045) for Metabolic Studies
Executive Summary
Verapamil, a widely prescribed calcium channel blocker, undergoes extensive first-pass metabolism, leading to significant interindividual variability in its pharmacokinetic profile.[1][2] Understanding its complex metabolic pathways is crucial for optimizing therapeutic efficacy and minimizing adverse drug interactions. Isotopic labeling, utilizing stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and radioisotopes like Carbon-11 (¹¹C), provides a powerful tool for elucidating the biotransformation, pharmacokinetics, and disposition of verapamil and its metabolites.[3][4] This guide details the core principles, experimental protocols, and data interpretation associated with the use of isotopically labeled verapamil in metabolic research.
Introduction to Verapamil Metabolism
Verapamil is metabolized primarily in the liver by cytochrome P450 (CYP) enzymes.[5] The main metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation, resulting in at least 12 different metabolites.[6][7] The primary active metabolite, norverapamil (B1221204), retains approximately 20% of the cardiovascular activity of the parent drug.[8] Due to this extensive metabolism, the oral bioavailability of verapamil is low, ranging from 10-35%.[7][9]
The major enzymes responsible for verapamil metabolism include CYP3A4, CYP3A5, and CYP2C8.[5][6] Minor contributions are also made by CYP1A2, CYP2D6, and CYP2E1.[6][8] The metabolism is stereoselective, with the S-enantiomer being cleared more rapidly than the R-enantiomer.[6][9] Isotopic labeling is instrumental in tracking the parent compound and its various metabolites simultaneously, allowing for precise quantification and pathway elucidation.[2][10]
Isotopic Labeling Strategies for Verapamil
The choice of isotope depends on the research question and the analytical methodology.
-
Deuterium (²H) Labeling: Commonly used for pharmacokinetic studies and as an internal standard in mass spectrometry.[2][11] Deuterium labeling can sometimes alter the rate of metabolism (the "isotope effect"), a factor that must be considered during study design.
-
Carbon-13 (¹³C) Labeling: Incorporated into the drug's carbon skeleton, ¹³C is an ideal tracer for metabolic fate studies as it is less likely to be exchanged or lost during biotransformation.[12][13] It is widely used in conjunction with mass spectrometry and NMR spectroscopy.[14][15]
-
Carbon-11 (¹¹C) Labeling: A positron-emitting radioisotope used in Positron Emission Tomography (PET) imaging to study the in vivo distribution and transport of verapamil, particularly its interaction with transporters like P-glycoprotein at the blood-brain barrier.[4][16]
Synthesis of Isotopically Labeled Verapamil
The synthesis of labeled verapamil requires the introduction of the isotopic label at a position that is stable and relevant to the metabolic pathways being studied.
Representative Synthetic Workflow
The following diagram outlines a general workflow for the chemical synthesis of isotopically labeled verapamil.
Caption: General workflow for the synthesis of isotopically labeled verapamil.
Detailed Experimental Protocol: Synthesis of N-¹³C-Methyl-Verapamil
This protocol is a representative method adapted from published literature.[12]
-
Preparation of N-¹³C-methyl-3,4-dimethoxyphenethylamine: Start with 3,4-dimethoxyphenethylamine (B193588) and react it with ¹³C-labeled methyl iodide in the presence of a suitable base (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile).
-
Purification of Intermediate: Purify the resulting N-¹³C-methyl-3,4-dimethoxyphenethylamine using column chromatography.
-
Coupling Reaction: React the purified, labeled amine with a suitable verapamil precursor containing the quaternary carbon center and nitrile group. This is typically an alkylation reaction where the labeled amine displaces a leaving group on the precursor.
-
Final Product Purification: Purify the final product, N-¹³C-Methyl-Verapamil, using high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
-
Structural Verification: Confirm the identity, purity, and position of the isotopic label using Mass Spectrometry (to verify the M+1 mass increase) and ¹³C-NMR spectroscopy.
Verapamil Metabolic Pathways
Verapamil undergoes several key biotransformation reactions, primarily N- and O-dealkylation and demethylation. The major metabolites include Norverapamil (D-620), D-617, D-703, and PR-22.[5][17]
Caption: Major metabolic pathways of verapamil biotransformation.
Experimental Protocols for Metabolic Studies
The use of isotopically labeled verapamil allows for precise tracking and quantification in complex biological matrices.
In Vitro Metabolism using Human Liver Microsomes (HLM)
-
Incubation Preparation: Prepare an incubation mixture containing pooled HLM (e.g., 0.5 mg/mL), an NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Substrate Addition: Add isotopically labeled verapamil (e.g., 1-10 µM) to the mixture.
-
Incubation: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated gallopamil).[5]
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the disappearance of the parent compound and the formation of labeled metabolites.
In Vivo Pharmacokinetic Study in Rodents
The following workflow illustrates a typical in vivo study.
Caption: Experimental workflow for an in vivo metabolic study.
A powerful "isotope-IV" method involves the simultaneous oral administration of unlabeled verapamil and intravenous administration of a stable isotope-labeled version (e.g., VER-d6).[10] This allows for the precise determination of absolute oral bioavailability and the impact of first-pass metabolism in a single experiment.[2][10]
Quantitative Data Presentation
Isotopic labeling enables highly accurate quantification of pharmacokinetic parameters. The data below is summarized from key studies.
Table 1: Stereoselective Pharmacokinetics of Verapamil Enantiomers After Oral Dosing Data sourced from a study using pseudoracemic verapamil with dideuterated (+)-isomer.[18]
| Parameter | (+)-Verapamil (R-Verapamil) | (-)-Verapamil (S-Verapamil) | Significance |
| Cmax (ng/mL) | 240 ± 81.1 | 46.1 ± 15.7 | P < 0.0001 |
| AUC (ng·h/mL) | ~5x greater than (-) | - | P < 0.0001 |
| Apparent Oral Clearance (L/min) | 1.72 ± 0.57 | 7.46 ± 2.16 | P < 0.001 |
| Absolute Bioavailability | ~50% | ~20% | P < 0.005 |
Table 2: Effect of CYP Inhibition on Verapamil Oral Bioavailability in Rats Data sourced from a study using an "isotope-IV" method with VER-d6.[10]
| Parameter | Control Group | With CYP Inhibitor (ABT) |
| Oral Bioavailability (F) | 0.02 ± 0.01 | 0.45 ± 0.24 |
Table 3: Relative Abundance of Major Verapamil Metabolites in Urine Approximate values compiled from metabolic studies.[6]
| Metabolite | Approximate % of Administered Dose Excreted in Urine |
| D-617 | ~22% |
| Norverapamil | ~6% |
| Unchanged Verapamil | 3-4% |
Conclusion
Isotopic labeling is an indispensable technique in the study of verapamil metabolism. It allows for precise differentiation between endogenous and exogenous compounds, accurate quantification in complex matrices, and detailed elucidation of metabolic pathways. The use of stable isotopes like ²H and ¹³C in conjunction with mass spectrometry has become a gold standard for pharmacokinetic and drug-drug interaction studies.[10][14] Furthermore, radioisotopes like ¹¹C enable non-invasive in vivo imaging, providing critical insights into drug transport and distribution.[4] This guide provides a foundational framework for researchers employing these powerful techniques to further understand the complex disposition of verapamil.
References
- 1. Identification of P450 enzymes involved in metabolism of verapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superiority of stable isotope techniques in the assessment of the bioavailability of drugs undergoing extensive first pass elimination. Studies of the relative bioavailability of verapamil tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hwb.gov.in [hwb.gov.in]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Verapamil - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis of deuterated optically active verapamil and gallopamil, and of N-/sup 13/C-methyl-verapamil (Journal Article) | ETDEWEB [osti.gov]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of verapamil in human plasma by mass fragmentography using stable isotope-labelled verapamil as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil-d3: A Technical Safety and Handling Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for Verapamil-d3, a deuterated analog of Verapamil (B1683045). Given that this compound is primarily used as an internal standard in analytical chemistry, extensive, independent safety data is limited. Therefore, this document leverages the well-established safety profile of its non-deuterated counterpart, Verapamil Hydrochloride, as a primary reference. All handling and safety protocols should be implemented with the understanding that this compound is expected to have a similar toxicological profile to Verapamil Hydrochloride.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Verapamil, a phenylalkylamine calcium channel blocker.[1] It is intended for use as an internal standard for the quantification of Verapamil by GC- or LC-MS.[2] The key physical and chemical properties are summarized below.
| Property | Data | Reference |
| Chemical Name | α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methyl-d3-amino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile hydrochloride | [2] |
| Synonyms | (±)-Verapamil-d3 hydrochloride, this compound (N-methyl-d3) | [3] |
| CAS Number | 2714485-49-9 | [2][3] |
| Molecular Formula | C₂₇H₃₅D₃N₂O₄ • HCl | [2] |
| Molecular Weight | 494.1 g/mol | [2] |
| Appearance | Off-white powder/solid | [4] |
| Melting Point | 140 - 144 °C | [4] |
| Solubility | DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL | [2] |
| Storage | Store at 2-8°C for long-term storage. Keep tightly closed and protected from light. | [1][5] |
Toxicological Data (Verapamil Hydrochloride)
The following toxicological data is for the parent compound, Verapamil Hydrochloride. It should be used as the primary reference for assessing the potential hazards of this compound.
| Hazard Category | Data | Reference |
| Acute Oral Toxicity (LD50) | 108 mg/kg (Rat), 163 mg/kg (Mouse) | [6] |
| GHS Classification | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 1) | [7] |
| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H330: Fatal if inhaled. H411: Toxic to aquatic life with long lasting effects. | [7][8] |
| Potential Health Effects | May cause skin and eye irritation. Hazardous in case of ingestion or inhalation.[6][9] Chronic exposure may lead to adverse effects on the liver and kidneys.[10] |
Handling and Personal Protective Equipment (PPE)
Due to the toxic nature of Verapamil, strict adherence to safety protocols is mandatory. The following workflow outlines the necessary precautions for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for safely handling this compound.
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][9] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. | [4][9][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present. Seek immediate medical attention. | [4][9][11] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9][10] |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate exposure and environmental contamination.
Caption: Step-by-step protocol for responding to an accidental spill of this compound.
Experimental Protocol: Use as an Internal Standard
This compound is frequently used as an internal standard (IS) for the quantification of verapamil in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To accurately quantify the concentration of Verapamil in a serum sample.
Methodology:
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into a serum sample.
-
Proteins are precipitated from the serum, typically using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected.
-
A liquid-liquid extraction may be performed using a solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate) to further purify the sample.[1]
-
-
LC-MS Analysis:
-
The extracted sample is injected into an LC-MS system.
-
The analyte (Verapamil) and the internal standard (this compound) are separated on a C18 column using an isocratic or gradient elution.[1]
-
The compounds are detected using a mass spectrometer, often in positive ion mode, monitoring for specific mass-to-charge (m/z) transitions for both Verapamil and this compound.
-
-
Quantification:
-
The peak area ratio of the analyte to the internal standard is calculated.
-
This ratio is compared to a calibration curve generated from samples with known concentrations of Verapamil and a constant concentration of this compound.
-
The concentration of Verapamil in the unknown sample is determined by interpolating from the calibration curve.
-
Caption: Workflow for quantifying Verapamil using this compound as an internal standard.
This guide provides a framework for the safe and effective use of this compound in a research setting. Always consult the most recent Safety Data Sheet for Verapamil Hydrochloride from your supplier and adhere to all institutional and regulatory safety guidelines.
References
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (±)-Verapamil-d3 HCl (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. clearsynth.com [clearsynth.com]
- 6. hmdb.ca [hmdb.ca]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. somersetpharma.com [somersetpharma.com]
An In-Depth Technical Guide to the Physical and Chemical Stability of Verapamil-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of Verapamil-d3, a deuterated analog of Verapamil (B1683045). Given that this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, its stability is paramount for accurate quantification of the parent drug, Verapamil. This document outlines the known stability profile, storage conditions, and potential degradation pathways, largely extrapolated from extensive studies on Verapamil hydrochloride due to the structural similarity and the nature of deuterium (B1214612) substitution.
Introduction to this compound
This compound is a stable isotope-labeled version of Verapamil, a phenylalkylamine calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. The deuterium atoms are typically introduced on the N-methyl group. This isotopic labeling renders the molecule heavier, allowing for its differentiation from the unlabeled drug in mass spectrometry-based analytical methods. The stability of this compound is a critical factor, as any degradation could compromise the integrity of analytical data.
Key Attributes of this compound:
-
Chemical Name: 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(1-methylethyl)pentanenitrile
-
Molecular Formula: C₂₇H₃₅D₃N₂O₄
-
Primary Use: Internal standard for quantitative analysis of Verapamil by NMR, GC-MS, or LC-MS.
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to those of Verapamil, with minor differences in molecular weight and potentially in reaction kinetics due to the kinetic isotope effect.
| Property | Verapamil Hydrochloride | This compound (Hydrochloride) |
| Appearance | White or almost white crystalline powder | Expected to be a white or off-white solid |
| Solubility | Freely soluble in water, chloroform, and methanol (B129727); sparingly soluble in ethanol; practically insoluble in ether.[1] | Soluble in DMF (15 mg/mL), DMSO (10 mg/mL), Ethanol (10 mg/mL), and PBS (pH 7.2, 0.25 mg/mL). |
| Melting Point | Approximately 140-144 °C (for hydrochloride salt) | Not explicitly reported, but expected to be similar to the unlabeled form. |
| pKa | 8.6 | Expected to be very similar to the unlabeled form. |
| UV Absorption Maxima | 232 nm and 278 nm in water. | Expected to be identical to the unlabeled form as the chromophore is unaffected by deuteration of the N-methyl group. |
Stability Profile of this compound
Recommended Storage and Shelf Life
For long-term storage, this compound and its hydrochloride salt should be stored under controlled conditions to ensure stability.
| Compound | Storage Temperature | Shelf Life (under recommended conditions) |
| This compound | 2-8°C (refrigerator) | Not specified, long-term storage recommended at this temperature. |
| This compound hydrochloride | -20°C | ≥ 4 years |
| -80°C | 6 months (for stock solutions) |
It is recommended to protect the compound from light and moisture.
Forced Degradation Studies (Extrapolated from Verapamil Hydrochloride)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following summarizes the expected behavior of this compound under various stress conditions, based on studies of Verapamil hydrochloride.
| Stress Condition | Expected Outcome for this compound |
| Acid Hydrolysis | Verapamil shows some degradation under acidic conditions.[2] The nitrile group is susceptible to hydrolysis. |
| Alkaline Hydrolysis | Significant degradation is observed under alkaline conditions.[3][4] The ester-like linkages can be susceptible to base-catalyzed hydrolysis. |
| Oxidative Degradation | Verapamil is susceptible to oxidation, showing significant degradation in the presence of oxidizing agents like hydrogen peroxide.[3][4] The tertiary amine and the methoxy (B1213986) groups are potential sites for oxidation. |
| Thermal Degradation | Verapamil hydrochloride is relatively stable to heat, with thermal stability up to 180°C.[5] Degradation is observed at higher temperatures. |
| Photodegradation | Exposure to UV light can cause degradation.[5] It is advisable to protect this compound solutions from light. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments cited in the stability assessment of Verapamil, which are directly applicable to this compound.
Forced Degradation Study Protocol
This protocol is designed to generate potential degradation products to assess the stability-indicating nature of an analytical method.
a) Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
b) Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for a specified period (e.g., 2, 4, 6, 8, 24 hours). After cooling, neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period. After the incubation period, neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration, protected from light.
-
Thermal Degradation: Expose the solid powder of this compound to a dry heat of 105°C for a defined period (e.g., 24, 48, 72 hours). Also, reflux a solution of the drug in a neutral medium (e.g., water or methanol) at a set temperature for a specified time.
-
Photostability: Expose a solution of this compound (e.g., in methanol) to UV light (254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.
c) Sample Analysis: Following exposure to the stress conditions, dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC or UPLC method.
Stability-Indicating HPLC Method
A robust stability-indicating method is crucial to separate the parent drug from its degradation products.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a buffer of sodium phosphate (B84403) (pH adjusted to 7.0 with phosphoric acid) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[2]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection Wavelength: 232 nm or 278 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Signaling Pathway of Verapamil's Mechanism of Action
Verapamil is a calcium channel blocker. It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac muscle and vascular smooth muscle cells.
Caption: Mechanism of action of Verapamil as a calcium channel blocker.
Conclusion
This compound is a stable molecule under recommended storage conditions, making it a reliable internal standard for bioanalytical applications. While specific forced degradation data for the deuterated form is limited, the extensive stability information available for Verapamil hydrochloride provides a strong basis for predicting its degradation behavior. This compound is expected to be susceptible to degradation under strong alkaline, oxidative, and photolytic conditions. The provided experimental protocols can be readily adapted for the stability testing of this compound to ensure the accuracy and reliability of analytical methods. Researchers and drug development professionals should handle and store this compound according to the manufacturer's recommendations to maintain its integrity.
References
- 1. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Verapamil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 5. Stability of dobutamine hydrochloride and verapamil hydrochloride in 0.9% sodium chloride and 5% dextrose injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Verapamil in Biological Matrices using Verapamil-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045) is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias. Accurate and precise quantification of Verapamil in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed protocol for the determination of Verapamil in plasma or serum using a stable isotope-labeled internal standard, Verapamil-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is considered the gold standard in bioanalysis as it effectively compensates for variability during sample preparation and ionization in the mass spectrometer, ensuring high accuracy and precision.[1][2]
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Verapamil hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma/serum (blank)
-
Extraction solvent (e.g., tert-butyl methyl ether and ethyl acetate (B1210297) mixture (1:1, v/v))[3]
Sample Preparation
A liquid-liquid extraction (LLE) method is commonly employed for the extraction of Verapamil from biological matrices.[3][4]
Protocol:
-
Thaw plasma/serum samples to room temperature.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of the extraction solvent.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of Verapamil.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 5-10 mM Ammonium formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Acetonitrile |
| Gradient | A gradient elution is often used. For example: Start with 95% A, linearly decrease to 5% A over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 15°C |
Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The optimal collision energies should be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Verapamil | 455.3 | 165.2 |
| This compound | 458.3 | 165.2 |
Note: The precursor ion for this compound is shifted by +3 Da due to the three deuterium (B1214612) atoms. The product ion is expected to be the same as Verapamil as the fragmentation leading to 165.2 m/z does not typically involve the deuterated positions.
Data Presentation: Quantitative Summary
The following tables summarize typical validation parameters reported for Verapamil LC-MS/MS assays.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Verapamil | 1 - 500 | ≥ 0.997 |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Mid QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Based on typical FDA guidelines for bioanalytical method validation.
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Verapamil | > 85% |
Recovery values can vary depending on the specific extraction protocol.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical method.
Caption: Bioanalytical workflow for Verapamil quantification.
Logical Relationship of Key Method Components
The diagram below outlines the logical connections between the critical components of this LC-MS/MS method.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of doxazosin and verapamil in human serum by fast LC-MS/MS: application to document non-compliance of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Verapamil in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) with Verapamil-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Verapamil (B1683045) in human plasma. The method utilizes Verapamil-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by derivatization to enhance the chromatographic properties of Verapamil. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias. Accurate and reliable quantification of Verapamil in biological matrices is crucial for pharmacokinetic and toxicological studies. While various analytical techniques like HPLC are available, GC-MS offers excellent selectivity and sensitivity.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. This application note provides a detailed protocol for the development and validation of a GC-MS method for Verapamil quantification in human plasma using this compound.
Experimental
Materials and Reagents
-
Verapamil hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human plasma (drug-free)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Standard Solutions
Stock solutions of Verapamil and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with methanol to achieve a concentration range of 10 ng/mL to 1000 ng/mL for Verapamil. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Sample Preparation
-
To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 1.0 mL of 0.1 M phosphate buffer (pH 7.4) and vortex for 30 seconds.
-
Add 6.0 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the tube tightly and heat at 70°C for 30 minutes for derivatization.
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 25°C/min to 250°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Verapamil (TMS deriv.) | Quantifier: 303, Qualifiers: 151, 468 |
| This compound (TMS der.) | Quantifier: 306, Qualifiers: 151, 471 |
Results and Discussion
Method Validation
The developed GC-MS method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Linearity: The calibration curve was constructed by plotting the peak area ratio of Verapamil to this compound against the concentration of Verapamil. The method demonstrated excellent linearity over the concentration range of 10 ng/mL to 1000 ng/mL with a correlation coefficient (r²) > 0.995.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Verapamil | 10 - 1000 | > 0.995 |
Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 30 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| Medium | 300 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| High | 800 | < 10 | 90 - 110 | < 15 | 85 - 115 |
Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (RSD < 20% and accuracy within ±20%). The LOQ for Verapamil was established at 10 ng/mL.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of Verapamil.
Signaling Pathway Diagram
While a signaling pathway is not directly relevant to a GC-MS method development topic, a logical relationship diagram illustrating the rationale for using an internal standard can be provided.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The developed GC-MS method provides a sensitive, specific, and reliable approach for the quantification of Verapamil in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for clinical and research applications. The sample preparation procedure, involving liquid-liquid extraction and silylation, is straightforward and effective. This application note serves as a comprehensive guide for researchers and scientists involved in drug development and therapeutic drug monitoring of Verapamil.
References
Application Note: High-Throughput Solid-Phase Extraction Protocol for Verapamil and its Deuterated Standard in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive solid-phase extraction (SPE) method for the quantitative analysis of verapamil (B1683045) and its deuterated internal standard (e.g., Verapamil-d7) from human plasma. The protocol is optimized for high-throughput applications, delivering clean extracts and high recovery rates suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving verapamil.
Introduction
Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] Accurate quantification of verapamil in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Solid-phase extraction is a highly effective technique for sample clean-up, removing endogenous interferences from complex matrices like plasma and concentrating the analyte of interest.[2] This protocol employs a hydrophilic-lipophilic balanced (HLB) SPE sorbent, which provides excellent retention for a broad range of compounds, including verapamil. The inclusion of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is critical for correcting matrix effects and other sources of analytical variability, leading to improved data quality and reliability.[1]
Experimental Protocol
This protocol is a representative method and should be fully validated by the end-user.
Materials and Reagents:
-
Verapamil hydrochloride (Sigma-Aldrich or equivalent)
-
Verapamil-d7 (B15138418) hydrochloride (or other suitable deuterated standard)
-
Human plasma (K2-EDTA)
-
Waters Oasis HLB 96-well extraction plate or cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
96-well collection plates
-
Plate sealer
-
Centrifuge with plate rotor
-
Positive pressure manifold or vacuum manifold for SPE
Solutions Preparation:
-
Stock Solutions (1 mg/mL): Individually prepare stock solutions of verapamil and verapamil-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the verapamil stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the verapamil-d7 stock solution in a 50:50 (v/v) acetonitrile:water mixture. The optimal concentration should be determined during method validation.
-
Pretreatment Solution (2% Phosphoric Acid): Add 2 mL of 85% phosphoric acid to 98 mL of deionized water and mix thoroughly.
-
Wash Solution (5% Methanol): Mix 5 mL of methanol with 95 mL of deionized water.
-
Elution Solvent (Methanol): 100% Methanol.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Sample Preparation and Solid-Phase Extraction Workflow:
The following workflow is designed for a 96-well SPE plate format but can be adapted for individual cartridges.
-
Sample Pretreatment:
-
To 100 µL of human plasma sample (calibrator, QC, or unknown), add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 2% phosphoric acid to each well.[3]
-
Vortex mix for 20 seconds.
-
-
SPE Plate Conditioning:
-
Place the Oasis HLB 96-well plate on the manifold.
-
Condition the wells by passing 1 mL of methanol through the sorbent.
-
Equilibrate the wells by passing 1 mL of deionized water through the sorbent. Ensure the sorbent does not dry out before sample loading.
-
-
Sample Loading:
-
Load the pretreated plasma samples (310 µL) onto the conditioned SPE plate.
-
Apply gentle vacuum or positive pressure to draw the samples through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.[3]
-
Dry the sorbent bed by applying high vacuum or positive pressure for 5 minutes to remove residual wash solvent.
-
-
Elution:
-
Place a clean 96-well collection plate inside the manifold.
-
Elute the analytes by adding two aliquots of 500 µL of 100% methanol to each well.[3] Allow the solvent to soak for 1 minute before applying pressure.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Seal the plate, vortex for 30 seconds, and centrifuge for 2 minutes before placing it in the autosampler for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Verapamil.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of verapamil using an SPE-LC-MS/MS method. Values are compiled from various established methods and should be considered representative.
| Parameter | Verapamil | Norverapamil (Metabolite) | Reference(s) |
| Linearity Range | 1.0 - 500.0 ng/mL | 1.0 - 250.0 ng/mL | [4][5] |
| Correlation Coeff. (r²) | > 0.998 | > 0.99 | [5][6] |
| Lower Limit of Quant. | 1.0 ng/mL | 1.0 ng/mL | [4][5] |
| Accuracy (RE%) | 92.9% - 103.1% | Within ±15% of nominal | [5] |
| Precision (CV%) | < 5.8% (Inter-day), < 5.1% (Intra-day) | < 15% | [5] |
| Extraction Recovery | > 90% | 91.1% - 108.1% | [3][4] |
| Internal Standard | Verapamil-d7, D6-Verapamil, or Norverapamil-d7 | D6-Norverapamil or Norverapamil-d7 | [1][4] |
LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Q1/Q3) | Verapamil: 455.3 → 165.1; Verapamil-d7: 462.3 → 165.1 (Example) |
Conclusion
The solid-phase extraction protocol described provides an efficient and reliable method for the isolation and concentration of verapamil from human plasma. The use of a hydrophilic-lipophilic balanced sorbent ensures high and reproducible recoveries.[3][7] When coupled with a deuterated internal standard and a sensitive LC-MS/MS analytical finish, this method demonstrates excellent accuracy, precision, and a wide linear range, making it highly suitable for demanding bioanalytical applications in clinical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Recovery Liquid-Liquid Extraction of Verapamil from Human Plasma Using Verapamil-d3 as an Internal Standard for LC-MS/MS Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust protocol for the quantitative extraction of verapamil (B1683045) from human plasma samples using a liquid-liquid extraction (LLE) method. The protocol incorporates verapamil-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision in bioanalytical studies.[1][2] This method is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a reliable workflow for pharmacokinetic, toxicological, and drug metabolism studies.[3] The straightforward procedure yields clean extracts and high analyte recovery, minimizing matrix effects.[3]
Introduction
Verapamil is a calcium channel blocker widely prescribed for the treatment of hypertension, angina, and cardiac arrhythmias.[3] Accurate quantification of verapamil in biological matrices like plasma is crucial for therapeutic drug monitoring and pharmacokinetic evaluations.[3][4] Liquid-liquid extraction is a classic and highly effective sample preparation technique that isolates analytes from complex biological fluids by partitioning them between two immiscible liquid phases. This process significantly reduces matrix interference, thereby enhancing the sensitivity and selectivity of LC-MS/MS analysis.[3] The use of a deuterated internal standard, such as this compound, is critical for correcting for analyte loss during sample preparation and for variations in instrument response, leading to more reliable and reproducible results.[1][2]
Experimental Workflow
Caption: Workflow of the liquid-liquid extraction of verapamil from plasma.
Detailed Experimental Protocol
This protocol outlines a common liquid-liquid extraction procedure for verapamil from plasma, compiled from established methodologies.[3][5]
Materials and Reagents
-
Blank human plasma
-
Verapamil analytical standard
-
This compound internal standard (IS)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Cyclohexane (analytical grade)
-
Dichloromethane (analytical grade)
-
Phosphate buffer (pH 9.0)[5]
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
Equipment
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Spike blank plasma with verapamil standard solution to prepare calibration curve standards and quality control (QC) samples.[3]
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[6]
-
Add 20 µL of this compound internal standard solution (concentration to be optimized based on the analytical method) to each tube, except for blank samples.
-
Briefly vortex the mixture.
-
-
Liquid-Liquid Extraction:
-
Add a basifying agent, such as 100 µL of phosphate buffer (pH 9.0), to each tube to deprotonate the verapamil and enhance its solubility in the organic solvent.[5]
-
Add 800 µL of the organic extraction solvent (e.g., a mixture of cyclohexane-dichloromethane) to each tube.[5][6]
-
Vortex vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge the tubes at 5000 x g for 15 minutes at 4°C to separate the aqueous and organic layers and pellet any precipitated proteins.[6]
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube, avoiding disturbance of the aqueous layer or the protein interface.[3]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[6]
-
Vortex briefly and centrifuge at 5000 x g for 15 minutes at 4°C to pellet any remaining particulate matter.[3]
-
Transfer the supernatant to an autosampler vial and inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for quantification.[3][4]
-
Quantitative Data Summary
The following table summarizes typical performance data for the liquid-liquid extraction of verapamil from plasma, as compiled from various validated bioanalytical methods.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.4575 - 234.20 ng/mL | [4] |
| 1.00 - 500 ng/mL | [7] | |
| 2.4 - 48 ng/mL | [8] | |
| Extraction Recovery | ~84% | [5] |
| 98.45% | [8] | |
| 92.12% | [9] | |
| Matrix Effect | Not explicitly stated, but LLE is known to minimize it. | [3] |
| Intra-day Precision (%CV) | < 5.1% | [7] |
| Inter-day Precision (%CV) | < 5.8% | [7] |
| Intra-day Accuracy | 92.9 - 103.1% | [7] |
| Inter-day Accuracy | 98.2 - 100.8% | [7] |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | [4] |
| 1.0 ng/mL | [7] |
Signaling Pathways and Logical Relationships
The logical relationship in this protocol is a linear sequence of steps designed to isolate the analyte of interest from the biological matrix for accurate quantification.
Caption: Logical flow of the verapamil extraction protocol.
Conclusion
The liquid-liquid extraction protocol detailed in this application note provides a robust and reliable method for the isolation and quantification of verapamil from human plasma. The use of this compound as an internal standard ensures high accuracy and reproducibility. This method is well-suited for researchers and professionals in drug development and clinical pharmacology who require sensitive and accurate determination of verapamil concentrations in biological samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Determination of Verapamil in Human Plasma and Its Application in Bioequivalence Evaluation [journal11.magtechjournal.com]
- 5. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Verapamil-d3 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045) is a widely used calcium channel blocker for treating conditions such as hypertension, angina, and cardiac arrhythmias. In clinical and preclinical research, accurate quantification of verapamil in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Verapamil-d3, a stable isotope-labeled version of verapamil, is the ideal internal standard for quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to verapamil, ensuring similar behavior during sample extraction and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection provide a precise method to correct for sample loss during preparation and for variability in instrument response, leading to highly accurate and reproducible results.
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure their stability and proper use in bioanalytical applications.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methyl-d3-amino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile, monohydrochloride | [1] |
| Molecular Formula | C₂₇H₃₅D₃N₂O₄ • HCl | [1] |
| Molecular Weight | 494.1 g/mol | [1] |
| CAS Number | 2714485-49-9 | [1] |
| Appearance | Crystalline solid | [1] |
Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| Water | 50 mg/mL (with sonication) | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [1] |
Recommended Storage Conditions
| Format | Storage Temperature | Duration | Recommendations | Reference |
| Solid (As Supplied) | -20°C | ≥ 4 years | Store away from direct light, with a desiccant for long-term storage. | [1][3] |
| Stock Solution in Organic Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Ensure containers are sealed to prevent evaporation. | [2][4] |
| Stock Solution in Organic Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Primary Stock Solution
This protocol describes the preparation of a primary stock solution, which is a crucial first step for creating calibration standards and quality control samples.
Materials:
-
This compound hydrochloride (solid)
-
Methanol (LC-MS grade) or Acetonitrile (B52724) (LC-MS grade)
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL or 10 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Cryo-storage vials
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a portion of the selected solvent (e.g., ~7 mL of methanol) to the flask.
-
Mixing: Gently swirl the flask and then vortex for 1-2 minutes to facilitate dissolution. If needed, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Once the solid is completely dissolved and the solution is at room temperature, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into clearly labeled cryo-storage vials in appropriate volumes (e.g., 200 µL). Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[2][4]
Protocol 2: Use of this compound as an Internal Standard in a Bioanalytical Workflow (LC-MS/MS)
This protocol outlines the general steps for using the this compound stock solution to quantify verapamil in a biological matrix, such as human plasma.
Materials:
-
This compound primary stock solution (1 mg/mL)
-
Verapamil primary stock solution (for calibrators and QCs)
-
Biological matrix (e.g., drug-free human plasma)
-
Acetonitrile (containing 0.1% formic acid, for protein precipitation)
-
Mobile phase for LC-MS/MS analysis
-
Microcentrifuge tubes
-
Centrifuge
-
HPLC or UPLC system coupled to a tandem mass spectrometer
Procedure:
-
Preparation of Working Internal Standard (IS) Solution:
-
Prepare an intermediate stock of this compound by diluting the 1 mg/mL primary stock solution.
-
From the intermediate stock, prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This concentration should be optimized based on the expected analyte concentration and instrument response.
-
-
Preparation of Calibration Standards (CS) and Quality Control (QC) Samples:
-
Serially dilute the Verapamil (non-deuterated) primary stock solution to create working solutions for CS and QC samples.
-
Spike a known volume of drug-free plasma with the appropriate verapamil working solutions to create a calibration curve (e.g., 1-500 ng/mL) and at least three levels of QC samples (low, mid, high).[5]
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown study sample) into a microcentrifuge tube.
-
Add a fixed volume (e.g., 20 µL) of the working this compound IS solution to every tube except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex each tube vigorously for 1 minute.
-
-
Centrifugation and Supernatant Transfer:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method and appropriate mass transitions for both verapamil and this compound in Multiple Reaction Monitoring (MRM) mode.[6]
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte (verapamil) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the CS against their nominal concentrations.
-
Determine the concentration of verapamil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Bioanalytical Workflow Using this compound Internal Standard.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. Determination of doxazosin and verapamil in human serum by fast LC-MS/MS: application to document non-compliance of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Bioanalytical Method Validation for Verapamil in Human Plasma using Verapamil-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045) is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias. Accurate and reliable quantification of Verapamil in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note provides a comprehensive protocol for the validation of a bioanalytical method for the determination of Verapamil in human plasma using its stable isotope-labeled internal standard, Verapamil-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it effectively compensates for variability during sample preparation and analysis.
This document outlines the validation parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), including selectivity, sensitivity, matrix effect, recovery, linearity, accuracy, precision, and stability.[1][2][3][4][5]
Experimental Protocols
Materials and Reagents
-
Verapamil hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard, IS)
-
Control human plasma (K2EDTA)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
LC-MS/MS Instrumentation and Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[6]
-
Flow Rate: A typical flow rate is between 0.4 and 1.25 mL/min.[6][7]
-
Injection Volume: 5 µL.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions:
-
Verapamil: Precursor ion → Product ion (e.g., m/z 455.3 → 165.1)
-
This compound: Precursor ion → Product ion (e.g., m/z 458.3 → 165.1)
-
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Verapamil and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Verapamil stock solution in methanol:water (1:1, v/v) to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol:water (1:1, v/v).
-
Spiking: Spike control human plasma with the appropriate working solutions to prepare CC and QC samples.
Sample Preparation Protocol (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Aliquot 100 µL of plasma (blank, CC, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Bioanalytical Method Validation Protocols
Selectivity and Specificity
-
Protocol: Analyze blank plasma samples from at least six different sources to investigate for potential interferences from endogenous components at the retention times of Verapamil and this compound.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for Verapamil and less than 5% for the internal standard.
Sensitivity (Lower Limit of Quantification - LLOQ)
-
Protocol: Analyze at least five replicates of spiked plasma samples at the proposed LLOQ concentration.
-
Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of a blank sample. The precision (%CV) should be ≤ 20%, and the accuracy (%bias) should be within ±20%.
Calibration Curve and Linearity
-
Protocol: Prepare a calibration curve using a blank sample and at least six to eight non-zero concentration standards. The peak area ratio of Verapamil to this compound is plotted against the nominal concentration of Verapamil. A weighted linear regression (e.g., 1/x² or 1/x) is typically used.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal values (±20% for the LLOQ).
Accuracy and Precision
-
Protocol: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on the same day (intra-day) and on at least three different days (inter-day).
-
Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15%, and the accuracy (%bias) should be within ±15% of the nominal values.
Recovery
-
Protocol: The extraction recovery of Verapamil is determined by comparing the peak area of an extracted sample to the peak area of a post-extraction spiked sample at the same concentration. This should be performed at low, medium, and high QC levels.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Matrix Effect
-
Protocol: The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked blank plasma sample to the peak response of a pure solution of the analyte at the same concentration. This should be evaluated using at least six different lots of blank plasma.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability
-
Protocol: Evaluate the stability of Verapamil in plasma under various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Under frozen storage conditions (-20°C or -80°C) for a period that exceeds the expected storage time of study samples.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Calibration Curve for Verapamil in Human Plasma
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 10.5 | 105.0 |
| 50.0 | 48.5 | 97.0 |
| 100 | 98.0 | 98.0 |
| 250 | 255 | 102.0 |
| 400 | 390 | 97.5 |
| 500 (ULOQ) | 510 | 102.0 |
| Linear Range: 1.00 - 500 ng/mL, Regression: 1/x², r² > 0.99 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=5) | Intra-Day Accuracy (%) (n=5) | Inter-Day Precision (%CV) (n=15) | Inter-Day Accuracy (%) (n=15) |
| LLOQ QC | 1.00 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low QC | 3.00 | 6.2 | 102.1 | 7.8 | 101.5 |
| Medium QC | 200 | 4.5 | 98.5 | 5.9 | 99.2 |
| High QC | 450 | 3.8 | 101.3 | 4.7 | 100.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low QC | 3.00 | 91.5 | 4.8 | 98.2 | 6.5 |
| Medium QC | 200 | 93.2 | 3.5 | 99.5 | 5.1 |
| High QC | 450 | 92.8 | 3.9 | 98.9 | 4.7 |
Table 4: Stability of Verapamil in Human Plasma
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Bench-Top (6 hours) | Low QC | 3.00 | 2.95 | 98.3 |
| High QC | 450 | 445 | 98.9 | |
| Freeze-Thaw (3 cycles) | Low QC | 3.00 | 3.08 | 102.7 |
| High QC | 450 | 458 | 101.8 | |
| Autosampler (24 hours) | Low QC | 3.00 | 2.91 | 97.0 |
| High QC | 450 | 441 | 98.0 | |
| Long-Term (-80°C, 90 days) | Low QC | 3.00 | 3.11 | 103.7 |
| High QC | 450 | 462 | 102.7 |
Conclusion
The described LC-MS/MS method for the quantification of Verapamil in human plasma using this compound as an internal standard is selective, sensitive, accurate, and precise. The method has been successfully validated according to international regulatory guidelines and is suitable for use in clinical and preclinical studies. The detailed protocols and validation data presented in this application note provide a robust framework for researchers to implement this bioanalytical method in their laboratories.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
Application of Verapamil-d3 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Verapamil-d3, a deuterium-labeled stable isotope of Verapamil (B1683045), in pharmacokinetic (PK) research. This compound serves as an ideal internal standard in bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of verapamil in biological matrices. Its utility is paramount in a variety of pharmacokinetic studies, including bioavailability, bioequivalence, and drug-drug interaction (DDI) assessments.
Introduction to Verapamil and the Role of this compound
Verapamil is a calcium channel blocker widely prescribed for the management of hypertension, angina, and cardiac arrhythmias. It is metabolized extensively in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and is also a known inhibitor of the P-glycoprotein (P-gp) transporter. These characteristics make verapamil a frequent subject of pharmacokinetic studies, particularly those investigating drug interactions.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis. Because this compound is chemically identical to verapamil but has a different mass, it behaves similarly during sample preparation and ionization in the mass spectrometer. This co-elution, without interference, allows for precise correction of any variability that may occur during the analytical process, leading to highly accurate and reliable data.
Key Applications of this compound in Pharmacokinetic Studies
This compound is a critical tool for researchers in the following types of studies:
-
Single and Multiple Dose Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of verapamil.
-
Bioavailability and Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of verapamil.
-
Drug-Drug Interaction (DDI) Studies: To investigate the influence of co-administered drugs on the pharmacokinetics of verapamil, particularly those that inhibit or induce CYP3A4 or P-gp. Verapamil itself is also used as a probe drug to study the inhibitory effects of new chemical entities on CYP3A4 and P-gp.
-
Pharmacokinetic Studies in Special Populations: To assess the impact of factors such as age, disease state (e.g., hepatic or renal impairment), and genetic polymorphisms on the disposition of verapamil.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from a study investigating a drug-drug interaction with verapamil in rats. While this particular study utilized Verapamil-d6, the application and the principles of using a deuterated internal standard are directly transferable to this compound. This "isotope-IV method" allows for the simultaneous determination of oral and intravenous pharmacokinetics in the same animal, providing a powerful tool for DDI studies.
Table 1: Pharmacokinetic Parameters of Oral Verapamil (1 mg/kg) in Rats With and Without a CYP Inhibitor (ABT), Determined Using Intravenous Verapamil-d6 (0.005 mg/kg) as an Internal Standard.
| Parameter | Control Group (Verapamil alone) | ABT-Treated Group (Verapamil + CYP Inhibitor) |
| Oral Bioavailability (F) | 0.02 ± 0.01 | 0.45 ± 0.24[1] |
| AUCpo (ng·h/mL) | Data not provided | Data not provided |
| AUCiv (ng·h/mL) | Data not provided | Data not provided |
| CLtot (L/h/kg) | Data not provided | Data not provided |
Data is presented as mean ± standard deviation. ABT (1-aminobenzotriazole) is a potent CYP inhibitor. This study demonstrates a significant increase in the oral bioavailability of verapamil in the presence of a CYP inhibitor, a finding made highly reliable through the use of a stable isotope-labeled internal standard.[1]
Experimental Protocols
General Bioanalytical Method Using this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of verapamil in plasma samples using this compound as an internal standard with LC-MS/MS.
4.1.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of this compound solution (e.g., 10 µL of 100 ng/mL this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4.1.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Verapamil: Precursor ion (m/z) 455.3 → Product ion (m/z) 165.2.
-
This compound: Precursor ion (m/z) 458.3 → Product ion (m/z) 165.2.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both verapamil and this compound.
-
In Vivo Drug-Drug Interaction Study Protocol (Adapted from a study using Verapamil-d6)
This protocol describes an experimental design to assess the impact of a CYP3A4 inhibitor on the pharmacokinetics of verapamil in rats, utilizing an intravenous dose of deuterated verapamil.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Oral Verapamil: Administer verapamil hydrochloride orally at a dose of 1 mg/kg.
-
Intravenous this compound: 1.5 hours after the oral dose, administer this compound intravenously at a dose of 0.005 mg/kg.
-
CYP Inhibitor Group: In the treatment group, pre-treat the rats with a CYP inhibitor (e.g., 1-aminobenzotriazole (B112013) at 100 mg/kg, intraperitoneally) 1 hour before the oral administration of verapamil.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after the intravenous administration of this compound.
-
Sample Processing: Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of both verapamil and this compound using a validated LC-MS/MS method as described in section 4.1.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUCpo, AUCiv, and total clearance (CLtot) from the plasma concentration-time profiles of verapamil and this compound, respectively. The absolute oral bioavailability (F) can then be calculated using the formula: F = (AUCpo / Dosepo) / (AUCiv / Doseiv).
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Verapamil.
Caption: Workflow of a pharmacokinetic study using this compound.
Conclusion
This compound is an indispensable tool for researchers conducting pharmacokinetic studies of verapamil. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data, which is essential for accurate pharmacokinetic modeling and for making informed decisions in drug development. The protocols and data presented here provide a framework for the successful application of this compound in a variety of research settings.
References
Application Notes and Protocols for the Quantification of Verapamil in Tissue Samples using Verapamil-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a calcium channel blocker, is widely used in the treatment of cardiovascular diseases. Accurate quantification of its distribution in various tissues is crucial for pharmacokinetic and pharmacodynamic studies in drug development and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Verapamil-d3, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
These application notes provide a detailed protocol for the extraction and quantification of verapamil in tissue samples using this compound as an internal standard. The methodology is based on established bioanalytical principles and techniques reported in scientific literature.
Principle of the Method
The method involves the homogenization of tissue samples, followed by protein precipitation to extract verapamil and the internal standard, this compound. The extracted analytes are then separated and quantified using a highly sensitive and selective LC-MS/MS system. The concentration of verapamil in the tissue is determined by comparing the peak area ratio of verapamil to this compound against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
Materials and Reagents
-
Verapamil Hydrochloride (analytical standard)
-
This compound Hydrochloride (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank tissue of the same species and type as the study samples (for matrix-matched calibration standards and quality controls)
-
Phosphate Buffered Saline (PBS), pH 7.4
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Verapamil HCl and this compound HCl in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the verapamil primary stock solution in 50% methanol/water to create working standard solutions for spiking into the blank tissue homogenate to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol/water to a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
Tissue Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 3 volumes (300 µL) of cold PBS (pH 7.4).
-
Homogenize the tissue using a bead beater or a probe sonicator until a uniform homogenate is obtained. Keep the samples on ice during homogenization to prevent degradation.
-
-
Protein Precipitation and Extraction:
-
Pipette 100 µL of the tissue homogenate into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except for the blank matrix samples.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific instrument being used.
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Verapamil: m/z 455.3 → 165.2this compound: m/z 458.3 → 165.2 |
| Collision Energy | Optimize for the specific instrument |
| Dwell Time | 100 ms |
Table 1: Typical Liquid Chromatography and Mass Spectrometry parameters for the analysis of verapamil.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare a set of calibration standards by spiking known concentrations of verapamil working solutions into blank tissue homogenate. The typical concentration range is 1 - 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by IS |
Table 2: Expected Method Validation Parameters.
| Tissue Type | Verapamil Concentration Range (ng/g) | Reference |
| Liver | 100 - 5000 | [1] |
| Kidney | 50 - 2000 | [1] |
| Brain | 10 - 500 | |
| Heart | 20 - 1000 |
Table 3: Example of Verapamil Concentrations in Different Tissues (Hypothetical data for illustrative purposes, actual values will vary based on the study).[1]
Visualizations
Caption: Experimental workflow for verapamil quantification in tissue.
Caption: Principle of using a deuterated internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Verapamil-d3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression when using Verapamil-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
A1: Ion suppression is a matrix effect phenomenon observed in LC-MS where the ionization efficiency of a target analyte, such as your compound of interest, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[1] In complex biological matrices like plasma, endogenous components such as proteins, lipids, salts, and detergents are common causes of ion suppression.[1][3][4]
Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help mitigate ion suppression?
A2: this compound is a deuterated form of Verapamil, making it a stable isotope-labeled internal standard (SIL-IS).[5][6] SIL-IS are considered the gold standard for compensating for ion suppression.[1][2] Because this compound has nearly identical physicochemical properties to the unlabeled Verapamil, it co-elutes and experiences the same degree of ionization suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]
Q3: Can this compound completely eliminate issues related to ion suppression?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2] If this shift causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification.[2]
Q4: What are the common causes of ion suppression in bioanalytical methods?
A4: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source.[1] Common culprits include:
-
Phospholipids (B1166683): Abundant in plasma and other biological samples, they are a major source of ion suppression.[7]
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.[1]
-
Detergents and Polymers: Often introduced during sample preparation from plasticware.[8]
-
Highly abundant drugs or metabolites: These can also compete for ionization.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression when using this compound.
Problem 1: Low signal intensity for both the analyte and this compound in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from the sample matrix is affecting both the analyte and the internal standard.
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[9][10]
-
Optimize Chromatography: Modify the chromatographic conditions to separate the analyte and this compound from the regions of ion suppression.[3] This can be achieved by adjusting the mobile phase gradient or trying a different column chemistry.[11]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Problem 2: Inconsistent and irreproducible analyte/Verapamil-d3 area ratios in quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression between samples.[1] This can also be caused by differential matrix effects where the analyte and this compound are not affected equally.[2]
-
Solutions:
-
Implement a More Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.[1]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1]
-
Investigate Chromatographic Co-elution: A slight shift in retention time between the analyte and this compound could place them in different suppression zones in some samples. Re-optimize the chromatography to ensure they co-elute as closely as possible.
-
Problem 3: The this compound signal is stable, but the analyte signal is suppressed.
-
Possible Cause: This is a less common scenario with a SIL-IS but could indicate that a specific component in the matrix is selectively suppressing the analyte's ionization more than this compound. This could be due to a subtle difference in their physicochemical properties that becomes significant in the presence of a particular interferent.
-
Solutions:
-
Conduct a Post-Column Infusion Experiment: This will help identify the specific retention times where ion suppression is occurring.
-
Re-evaluate Sample Preparation: The current method may not be effectively removing an interference that specifically affects the analyte.
-
Chromatographic Separation: Focus on separating the analyte from the identified suppression zone.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression Zones
This experiment helps to identify at which retention times co-eluting matrix components cause ion suppression.[8][12]
-
Objective: To visualize regions of ion suppression in a chromatographic run.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of Verapamil (or the analyte of interest)
-
Blank extracted sample matrix
-
-
Methodology:
-
System Setup: Connect the LC column outlet to one inlet of a tee-union. Connect the syringe pump outlet to the other inlet of the tee. Connect the outlet of the tee to the MS ion source.
-
Analyte Infusion: Fill a syringe with a standard solution of your analyte or this compound. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the standard solution into the mass spectrometer. You should observe a stable, continuous signal for the infused compound.
-
Injection of Blank Matrix: While continuously infusing the standard, inject a blank, extracted sample matrix onto the LC column.
-
Data Analysis: Monitor the signal of the infused standard. Any dip or decrease in the signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering compounds from the matrix.[1]
-
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantification of ion suppression or enhancement.[2][11]
-
Objective: To calculate the percentage of matrix effect.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.[2]
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
-
Data Presentation
Table 1: Example Data for Quantifying Matrix Effects
| Sample Set | Analyte Peak Area | This compound Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spiked) | 850,000 | 1,050,000 |
| Set C (Pre-Spiked) | 780,000 | 970,000 |
Calculations based on Table 1:
-
Analyte Matrix Effect: (850,000 / 1,200,000) * 100 = 70.8% (Indicating 29.2% ion suppression)
-
This compound Matrix Effect: (1,050,000 / 1,500,000) * 100 = 70.0% (Indicating 30.0% ion suppression)
-
Analyte Recovery: (780,000 / 850,000) * 100 = 91.8%
-
This compound Recovery: (970,000 / 1,050,000) * 100 = 92.4%
Visualizations
Caption: Mechanism of Ion Suppression in the ESI source.
Caption: A logical workflow for diagnosing and resolving ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Verapamil-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Verapamil-d3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Verapamil (B1683045), a calcium channel blocker. In mass spectrometry, it is commonly used as an internal standard (IS) for the quantitative analysis of Verapamil in biological samples.[1] The deuterium (B1214612) labeling gives it a slightly higher mass than the non-labeled Verapamil. This mass difference allows the mass spectrometer to distinguish between the analyte (Verapamil) and the internal standard (this compound), while their chemical and chromatographic behaviors remain nearly identical. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: What are the typical MRM transitions for Verapamil and this compound?
A2: The Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of your analytes. For Verapamil, a common transition is the precursor ion [M+H]⁺ at m/z 455.3 to product ions such as m/z 165.2 and 150.2.[2] Since this compound has three deuterium atoms, its precursor ion will be shifted by 3 mass units to m/z 458.3. The major product ion at m/z 165.2 results from a fragmentation that retains the non-deuterated portion of the molecule, so it remains a common product ion for this compound.
Q3: How do I optimize the collision energy for this compound?
A3: Collision energy (CE) is a critical parameter that needs to be optimized for your specific instrument to achieve the best sensitivity. While published methods provide a good starting point, the optimal CE can vary between different mass spectrometer models. The general approach is to infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. Then, for the selected MRM transition (e.g., 458.3 -> 165.2), you would perform a collision energy optimization experiment. This involves ramping the collision energy across a range of values and monitoring the intensity of the product ion. The voltage that produces the highest intensity should be selected for your analytical method. Automated routines for CE optimization are available on many modern mass spectrometers.
Q4: I am observing poor signal intensity and inconsistent results. What could be the cause?
A4: Poor signal intensity and inconsistent results are often indicative of ion suppression. Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, reducing its signal intensity. This is a common issue in complex biological matrices like plasma. To diagnose ion suppression, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank sample extract. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing agents.
Q5: How can I mitigate ion suppression in my this compound analysis?
A5: Several strategies can be employed to reduce ion suppression:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other interfering substances than a simple protein precipitation.
-
Chromatographic Separation: Modifying your liquid chromatography method to separate this compound from the co-eluting matrix components can significantly reduce ion suppression. This can be achieved by altering the mobile phase gradient, changing the flow rate, or trying a different type of HPLC column (e.g., a phenyl-hexyl instead of a C18).
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Change Ionization Technique: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). If your instrument has an APCI source, it might be worth exploring if it provides a better signal for your analyte in the presence of the sample matrix.
Experimental Protocols and Data
Table 1: Example Liquid Chromatography Parameters for Verapamil Analysis
| Parameter | Setting | Reference |
| HPLC Column | C18, 50 x 2.1 mm, 5 µm | [3] |
| Mobile Phase A | Acetonitrile - Water - Formic Acid (5:95:0.1 v/v) | [3] |
| Mobile Phase B | Acetonitrile - Formic Acid (100:0.1 v/v) | [3] |
| Flow Rate | 0.4 mL/min | |
| Gradient | 0% B, increasing to 100% B in 1.0 min, then back to 0% B | |
| Injection Volume | 5 µL |
Table 2: Example Mass Spectrometry Parameters for Verapamil and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Verapamil | 455.3 | 165.2 | ESI Positive | |
| Verapamil | 455.3 | 150.2 | ESI Positive | |
| This compound | 458.3 | 165.2 | ESI Positive | Inferred |
Note: The MRM transition for this compound is inferred based on the structure and common fragmentation patterns. It is essential to optimize this on your specific instrument.
Protocol 1: Liquid-Liquid Extraction (LLE) for Verapamil from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 100 µL of plasma sample, add the internal standard (this compound) solution.
-
Basification: Add a suitable volume of a basic solution (e.g., 0.5M dibasic sodium phosphate, pH 9.5) to the plasma sample.
-
Extraction: Add an appropriate volume of an organic extraction solvent (e.g., a mixture of tert-butyl methyl ether and ethyl acetate, 1:1 v/v).
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the quantification of Verapamil using this compound as an internal standard.
Caption: A logical troubleshooting guide for diagnosing and mitigating ion suppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of doxazosin and verapamil in human serum by fast LC-MS/MS: application to document non-compliance of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
Preventing isotopic exchange in deuterated verapamil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic exchange in deuterated verapamil (B1683045). Our goal is to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterated verapamil?
A1: Isotopic exchange, also known as back-exchange, is a chemical process where deuterium (B1214612) (D) atoms on the deuterated verapamil molecule are replaced by protium (B1232500) (H) atoms from the surrounding environment, such as solvents or biological matrices.[1] This can compromise the integrity of the deuterated standard, leading to inaccurate quantification in analytical assays.[1]
Q2: Why is preventing isotopic exchange in deuterated verapamil crucial for my research?
A2: Deuterated verapamil is often used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS). The fundamental assumption is that the deuterated standard behaves identically to the non-deuterated analyte. If deuterium atoms are lost, the mass of the internal standard changes, potentially causing it to be misidentified as the analyte. This leads to an underestimation of the internal standard concentration and an overestimation of the analyte concentration, ultimately resulting in inaccurate and unreliable data.
Q3: Which deuterium atoms on the verapamil molecule are most susceptible to exchange?
A3: Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to carbonyl groups are generally more prone to exchange.[2] The specific positions of deuterium labeling on the verapamil molecule are critical for its stability. For instance, in (±)-Verapamil-d3, the deuterium atoms are on the methyl group attached to the nitrogen atom, which are generally stable. However, the specific location of deuteration should always be confirmed from the certificate of analysis.
Q4: What environmental factors can promote isotopic exchange in deuterated verapamil?
A4: Several factors can influence the rate of isotopic exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange process. The rate of exchange is often minimized at a slightly acidic pH, typically around 2.5-3.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2]
-
Solvent Type: Protic solvents, such as water and methanol, can readily donate protons and facilitate deuterium exchange. Aprotic solvents, like acetonitrile, are generally preferred.[2][4]
-
Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions, the greater the extent of isotopic exchange.[5]
Troubleshooting Guide
Q5: I am observing a decrease in the signal of my deuterated verapamil internal standard and a corresponding increase in the signal of unlabeled verapamil in my blank samples. What could be the cause?
A5: This observation is a strong indication of isotopic exchange. The deuterated internal standard is losing its deuterium labels and is being converted to the unlabeled form.
Troubleshooting Steps:
-
Review Your Sample Preparation Protocol:
-
Solvent Choice: Are you using protic solvents (e.g., water, methanol) for sample reconstitution or in your mobile phase? If so, try to minimize their use or switch to aprotic solvents (e.g., acetonitrile).
-
pH of Solutions: Check the pH of all your solutions. Avoid strongly acidic or basic conditions. If possible, adjust the pH to a range of 2.5-7.[2]
-
Temperature: Are your samples exposed to high temperatures during preparation (e.g., evaporation steps)? Try to perform these steps at lower temperatures.
-
-
Evaluate Your LC-MS Method:
-
Autosampler Temperature: Ensure your autosampler is kept at a low temperature (e.g., 4°C) to prevent exchange while samples are waiting for injection.[4]
-
Mobile Phase Composition: If using a high percentage of aqueous solvent in your mobile phase, consider if the run time can be shortened to minimize exposure.
-
-
Assess the Stability of Your Stock Solution:
-
Prepare a fresh stock solution of deuterated verapamil in a reliable aprotic solvent.
-
Analyze this fresh solution and compare it to an aliquot of your older stock solution to check for degradation or exchange over time.
-
Q6: My calibration curve for verapamil is non-linear. Could this be related to isotopic exchange?
A6: Yes, non-linearity in the calibration curve can be a symptom of issues with the internal standard. If the isotopic exchange is not consistent across all calibration points, it can lead to a non-linear response. Additionally, the presence of unlabeled analyte as an impurity in the deuterated standard can also contribute to non-linearity.[2]
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for your deuterated verapamil to confirm its isotopic purity.
-
Perform a Stability Test: Conduct an experiment to assess the stability of the deuterated internal standard under your specific analytical conditions, as detailed in the experimental protocol below.
-
Prepare Fresh Calibration Standards: Prepare a new set of calibration standards using a freshly prepared stock solution of the deuterated internal standard.
Data Presentation
Table 1: Summary of Factors Influencing Isotopic Exchange and Recommended Mitigation Strategies
| Factor | Risk Level for Exchange | Recommended Mitigation Strategies |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7 for minimal exchange.[2] |
| Temperature | High | Store samples and standards at low temperatures (e.g., 4°C or -20°C).[4][6] |
| Solvent | Protic (e.g., H₂O, Methanol) | Use aprotic solvents (e.g., Acetonitrile, Dichloromethane) when possible.[2][4] |
| Label Position | On Heteroatoms (O, N, S) | Be aware of the labeling position and choose standards with labels on more stable carbon positions if available.[2] |
| Label Position | Alpha to Carbonyl | Exercise caution with pH and temperature. |
| Label Position | Aromatic/Aliphatic C-H | Generally stable under typical analytical conditions.[2] |
Table 2: Hypothetical Stability of Deuterated Verapamil under Various Conditions
This table presents hypothetical data to illustrate the potential impact of different experimental conditions on the stability of deuterated verapamil. Actual results may vary.
| Condition | Temperature (°C) | Solvent | pH | Incubation Time (hours) | Remaining Deuterated Verapamil (%) |
| 1 | 4 | Acetonitrile | 7.0 | 24 | 99.5 |
| 2 | 25 | Acetonitrile | 7.0 | 24 | 98.2 |
| 3 | 4 | 50% Methanol in Water | 7.0 | 24 | 92.1 |
| 4 | 25 | 50% Methanol in Water | 7.0 | 24 | 85.3 |
| 5 | 25 | 50% Methanol in Water | 3.0 | 24 | 95.6 |
| 6 | 25 | 50% Methanol in Water | 9.0 | 24 | 78.9 |
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of Deuterated Verapamil
Objective: To determine if isotopic exchange of deuterated verapamil is occurring under specific analytical conditions.
Materials:
-
Deuterated verapamil stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated verapamil internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the same concentration of the internal standard into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).
-
Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[1]
-
Data Analysis:
-
Compare the peak area of the deuterated internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.[1]
-
Visualizations
Caption: Troubleshooting workflow for suspected isotopic exchange.
Caption: Key factors that can accelerate isotopic exchange.
References
Technical Support Center: Matrix Effects in Bioanalysis with Verapamil-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalysis when using Verapamil-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of bioanalysis with this compound?
A1: A matrix effect is the alteration of the ionization efficiency of this compound and the target analyte by co-eluting endogenous or exogenous components present in the biological sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][4]
Q2: Why is this compound used as an internal standard, and can it completely eliminate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally and chemically very similar to the analyte of interest (Verapamil), but with a different mass due to the deuterium (B1214612) atoms. The key advantage of a SIL-IS is that it is expected to co-elute with the analyte and experience similar matrix effects. By calculating the peak area ratio of the analyte to this compound, the variability introduced by ion suppression or enhancement can be compensated for. However, a SIL-IS may not always perfectly track the analyte's behavior, and significant matrix effects can still compromise the assay's performance.
Q3: What are the most common causes of matrix effects in plasma or serum samples?
A3: In biological matrices like plasma and serum, phospholipids (B1166683) are a primary cause of matrix-induced ion suppression, especially when using electrospray ionization (ESI). These molecules are major components of cell membranes and are often co-extracted with the analyte, particularly with simpler sample preparation methods like protein precipitation. Other endogenous substances like salts, proteins, and metabolites, as well as exogenous compounds like anticoagulants and dosing vehicles, can also contribute to matrix effects.
Q4: How can I qualitatively and quantitatively assess matrix effects for my assay?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention times matrix components cause ion suppression or enhancement. A solution of the analyte is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects. It involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.
Troubleshooting Guides
Issue 1: Poor signal intensity or inconsistent results for the analyte and/or this compound.
This is a primary indicator of significant ion suppression.
-
Recommended Action:
-
Assess Matrix Effect: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of your analyte and this compound.
-
Optimize Sample Preparation: Inadequate sample cleanup is a major contributor to matrix effects. Consider switching to a more rigorous sample preparation technique. (See Table 1 for a comparison).
-
Optimize Chromatography: Co-elution of the analyte and this compound with matrix components leads to competition for ionization. Modify the chromatographic conditions to separate them from the interfering components. This can be achieved by adjusting the mobile phase gradient, changing the analytical column, or reducing the flow rate.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Issue 2: High variability in quantitative results across different sample lots.
This may be due to lot-to-lot differences in the biological matrix, leading to inconsistent matrix effects.
-
Recommended Action:
-
Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix.
-
Improve Sample Cleanup: Employ a more robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to minimize the impact of matrix variability.
-
Ensure Proper Internal Standard Function: Verify that the peak area of this compound is consistent across the different matrix lots. Large variations may indicate that the internal standard is not adequately compensating for the matrix effect.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Mitigating Matrix Effects
| Sample Preparation Method | Typical Matrix Effect (Matrix Factor) | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | 0.4 - 0.8 (Significant Suppression) | > 90% | High |
| Liquid-Liquid Extraction (LLE) | 0.8 - 1.1 (Minimal Suppression) | 70 - 90% | Medium |
| Solid-Phase Extraction (SPE) | 0.9 - 1.2 (Negligible Effect) | > 85% | Low to Medium |
| HybridSPE®-Phospholipid | > 0.95 (Minimal Suppression) | > 90% | High |
Note: The values in this table are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Solutions:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase composition at a low and high concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established procedure. Spike the analyte and this compound into the extracted matrix at the same low and high concentrations as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation: Calculate the Matrix Factor (MF) for each lot using the following formula: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
Evaluation:
-
An MF between 0.8 and 1.2 is generally considered acceptable.
-
The coefficient of variation (CV%) of the IS-normalized MF across all lots should be less than 15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound like Verapamil) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Pre-treat the plasma sample (e.g., by diluting with an acidic buffer) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and this compound with 1 mL of a stronger, basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor signal intensity.
Caption: General experimental workflow for bioanalysis.
References
Technical Support Center: A Guide to Optimizing Verapamil-d3 Analysis
Welcome to the Technical Support Center, your resource for troubleshooting and optimizing the chromatographic analysis of Verapamil-d3. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving optimal peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for basic compounds like this compound is a frequent challenge in reversed-phase chromatography. The leading cause is often secondary interactions between the protonated amine group of this compound and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][3] Other contributing factors can include column overload, where too much analyte is injected, and extra-column dead volume from excessive tubing length or poorly fitted connections.[1]
Q2: How can I improve the peak shape of my this compound analysis?
Several strategies can be employed to enhance peak symmetry. Adjusting the mobile phase to a lower pH (e.g., 2-3) can protonate the silanol groups, thereby reducing their interaction with the protonated this compound.[1][2] The use of a high-quality, end-capped C18 or C8 column is also recommended to minimize the number of available silanol groups.[1] Additionally, incorporating a buffer, such as ammonium (B1175870) formate (B1220265) or phosphate, into the mobile phase can help maintain a consistent pH and mask silanol interactions.[1]
Q3: I'm observing ion suppression in my LC-MS/MS analysis of this compound. What steps can I take to mitigate this?
Ion suppression, a common matrix effect, can significantly reduce the signal of your analyte. To address this, improving your sample cleanup protocol is the most effective solution. Consider employing more rigorous techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation to remove interfering endogenous components from the biological matrix.[1] Modifying your chromatographic conditions to better separate this compound from co-eluting matrix components can also be beneficial. This can be achieved by adjusting the mobile phase gradient or trying a different stationary phase.[1]
Troubleshooting Guides
Issue: Significant Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues with this compound.
Troubleshooting Steps for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue: Poor Resolution
This guide outlines steps to improve the separation between this compound and other components in the sample.
Troubleshooting Steps for Poor Resolution
Caption: A systematic approach to improving chromatographic resolution.
Data Presentation
The following tables summarize key experimental parameters for the analysis of Verapamil. These values can serve as a starting point for method development and optimization.
Table 1: Recommended Mobile Phase Compositions
| Mobile Phase Component | Concentration/Ratio | Purpose |
| Acetonitrile/Methanol | Varies (e.g., 70:30 v/v with aqueous phase) | Organic modifier for reversed-phase chromatography. |
| Formic Acid | ~0.1% | Acidic modifier to control pH and improve peak shape. |
| Ammonium Formate | ~10-20 mM | Buffer to maintain stable pH and mask silanol interactions. |
| Triethylamine (TEA) | 0.1-0.5% (v/v) | Competing base to mask active silanol sites.[2] |
Table 2: Typical Chromatographic Conditions
| Parameter | Recommended Value |
| Column | End-capped C8 or C18, 5 µm, 150 mm x 4.6 mm |
| Mobile Phase pH | 2.5 - 3.5 |
| Flow Rate | 0.8 - 1.25 mL/min[3][4] |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma sample, add the internal standard solution.
-
Vortex briefly to mix.
-
Add a suitable organic extraction solvent (e.g., a mixture of n-hexane and isobutyl alcohol).[1]
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in the mobile phase.
-
Vortex to dissolve the residue.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: General HPLC-UV Method Development Workflow
The following diagram illustrates a typical workflow for developing an HPLC-UV method for this compound.
Caption: A general workflow for HPLC method development.
References
Verapamil-d3 stability issues in different biological matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Verapamil-d3 in various biological matrices. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments? this compound is a deuterated form of Verapamil, a calcium channel blocker.[1] In bioanalytical studies, it is primarily used as a stable isotope-labeled internal standard for the quantification of Verapamil in biological samples using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Q2: What are the recommended storage conditions for this compound neat material and its stock solutions? For long-term stability of the neat compound (hydrochloride salt), storage at -20°C is recommended, which can ensure stability for at least four years.[2] For stock solutions, optimal stability is maintained by storing them at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed containers to prevent moisture degradation.[1]
Q3: What are the main stability concerns when handling this compound in biological matrices? The primary stability issues to consider are degradation during sample handling at room temperature (bench-top stability), degradation from repeated freezing and thawing (freeze-thaw stability), and stability during extended storage periods (long-term stability). It is also important to consider the stability of the processed sample in the autosampler prior to injection (post-preparative stability).
Q4: Is this compound sensitive to pH changes? Yes. The optimal pH range for Verapamil's stability in aqueous solutions is between 3.2 and 5.6. It has been noted to be unstable at low pH values.
Q5: Can this compound degrade under light exposure? Yes, Verapamil can undergo photochemical degradation when exposed to UV light. Therefore, it is advisable to protect samples containing this compound from direct light exposure.
Quantitative Data Summary
The stability of Verapamil has been evaluated under various conditions, and this data serves as a reliable guide for its deuterated analog, this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Neat Material (hydrochloride) | -20°C | ≥ 4 years | |
| Stock Solution | -20°C | 1 month |
| Stock Solution | -80°C | 6 months | |
Table 2: Summary of Verapamil Stability in Human Plasma
| Stability Type | Condition | Duration | Finding | Reference(s) |
|---|---|---|---|---|
| Bench-Top | Room Temperature | Up to 24 hours | Stable | |
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | Stable | |
| Long-Term | -80°C | 30 days | Stable | |
| Long-Term | -20°C | 28 days | Stable |
| Post-Preparative (Autosampler) | Not specified | Evaluated | Stable | |
Troubleshooting Guide
Issue: Low or inconsistent recovery of this compound during sample analysis.
| Potential Cause | Recommended Action |
| Degradation during Sample Handling | Minimize the time samples spend at room temperature. Process samples on ice and transfer them to appropriate long-term storage conditions as quickly as possible. |
| Improper Storage | Ensure that biological samples are stored at or below -20°C immediately after collection and that stock solutions are stored at -20°C or -80°C in tightly sealed containers. |
| Multiple Freeze-Thaw Cycles | Aliquot samples into smaller volumes after collection to avoid the need for repeated freezing and thawing of the entire sample. While stable for up to three cycles, minimizing cycles is best practice. |
| pH-Related Degradation | If the biological matrix or sample processing buffers are highly acidic or alkaline, consider adjusting the pH to be within the optimal stability range of 3.2 to 5.6. |
| Photodegradation | Protect samples from light by using amber vials or by covering sample racks with foil during storage and sample preparation. |
| Inefficient Extraction | Optimize the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction). Ensure the pH of the sample is suitable for the chosen extraction solvent to maximize recovery. |
Experimental Protocols & Workflows
The following are generalized protocols for assessing the stability of this compound in a biological matrix like plasma. These should be performed with low, medium, and high concentration quality control (QC) samples.
Protocol 1: Freeze-Thaw Stability Assessment
-
Obtain a set of QC samples stored at -20°C or -80°C.
-
Allow the samples to thaw completely at room temperature.
-
Once thawed, refreeze the samples for at least 12-24 hours.
-
Repeat this freeze-thaw cycle two more times for a total of three cycles.
-
After the final thaw, process the samples and analyze them alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
Calculate the concentration of this compound and compare the mean concentration of the test samples to the control samples.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Thaw a set of frozen QC samples and allow them to sit at room temperature for a predefined period (e.g., 4, 8, or 24 hours) that reflects the typical duration of sample preparation.
-
At the end of the period, process the samples.
-
Analyze the samples against a freshly prepared calibration curve.
-
Compare the results to the nominal concentration to determine if any significant degradation has occurred.
Protocol 3: Long-Term Stability Assessment
-
Store a set of QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Retrieve and analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Analyze the stored QC samples against a freshly prepared calibration curve.
-
The analyte is considered stable if the measured concentration is within an acceptable deviation (e.g., ±15%) of the nominal concentration.
Protocol 4: Post-Preparative (Autosampler) Stability Assessment
-
Extract a set of QC samples and place the resulting vials in the autosampler.
-
Analyze the samples immediately after preparation (T=0).
-
Leave the samples in the autosampler for a specified duration that mimics a typical analytical run (e.g., 24 or 48 hours).
-
Re-inject and analyze the same samples.
-
Compare the results from the later time points to the initial (T=0) results to assess stability in the autosampler.
Caption: General workflow for assessing this compound stability in biological matrices.
Signaling Pathway
Verapamil primarily acts by blocking L-type calcium channels. Recent research also indicates its role in inhibiting specific fibrotic pathways, which can be relevant in certain disease models.
Caption: Simplified signaling pathways affected by Verapamil.
References
Minimizing background interference in Verapamil-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background interference during the LC-MS/MS analysis of Verapamil-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in this compound analysis?
A1: Background interference in the LC-MS/MS analysis of this compound can originate from several sources:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of this compound and the target analyte, leading to inaccurate quantification. Phospholipids are a major contributor to matrix effects in plasma samples.[1][2][3]
-
Contamination from Solvents and Reagents: Impurities in solvents, reagents, or mobile phase additives can introduce background noise across the mass spectrum. It is crucial to use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[4]
-
Contamination from the LC System: The LC system itself, including tubing, fittings, vials, and the autosampler, can be a source of contamination. Leachables from plastic components or carryover from previous injections can contribute to background noise.[4]
-
Issues with the Deuterated Internal Standard: The this compound internal standard can itself be a source of interference. This can include isotopic crosstalk from the unlabeled analyte, impurities in the standard, or degradation of the standard over time.
Q2: I'm observing high background noise across my entire chromatogram. What should I do?
A2: High background noise across the entire chromatogram is often due to systemic contamination. Here are the initial troubleshooting steps:
-
Solvent and Reagent Check: Prepare fresh mobile phases using LC-MS grade solvents and additives. If the problem persists, try a new batch of solvents.
-
LC System Flush: Disconnect the analytical column and flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to remove contaminants.
-
Ion Source Cleaning: Inspect and clean the mass spectrometer's ion source according to the manufacturer's protocol. A dirty ion source is a common cause of high background.
Q3: My this compound signal is showing interference from the unlabeled Verapamil. What is causing this and how can I fix it?
A3: This phenomenon is known as "crosstalk" or isotopic interference. It occurs when the natural isotopic abundance of the unlabeled Verapamil contributes to the signal of the this compound internal standard, particularly if the mass difference is small. To address this:
-
Verify Isotopic Purity: Ensure the this compound standard has high isotopic enrichment (ideally ≥98%).
-
Increase Mass Difference: If possible, use a deuterated standard with a larger mass difference from the analyte (e.g., Verapamil-d6 or d7).
-
Monitor a Different Isotopic Ion: In some cases, monitoring a different isotopic ion of the internal standard can help to avoid the interference.
-
Software Correction: Some mass spectrometry software platforms have features to correct for isotopic contributions.
Q4: How do I choose the best sample preparation technique to minimize interference?
A4: The choice of sample preparation technique is critical for reducing matrix effects and background noise. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing interfering substances, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is more effective at removing polar interferences.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of interferences, providing the cleanest extracts and the highest analyte recovery.
The optimal method depends on the specific requirements of your assay, such as the required limit of quantification and the complexity of the biological matrix.
Troubleshooting Guides
Issue 1: High Background Noise at the m/z of this compound
This issue can arise from contamination of the internal standard or crosstalk from the unlabeled analyte.
Troubleshooting Workflow:
Caption: Troubleshooting logic for high background at the this compound mass-to-charge ratio.
Issue 2: Poor Signal-to-Noise Ratio for Verapamil
A low signal-to-noise ratio is often a result of ion suppression from matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to improve the signal-to-noise ratio for Verapamil.
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of Verapamil and the cleanliness of the sample, which in turn affects background interference.
| Sample Preparation Method | Typical Recovery of Verapamil | Effectiveness in Reducing Interference |
| Protein Precipitation (PPT) | Variable, often lower | Least effective due to residual matrix components. |
| Liquid-Liquid Extraction (LLE) | ~84% - 92% | More effective than PPT at removing interferences. |
| Solid-Phase Extraction (SPE) | >95% | Highly effective at removing a broad range of interfering compounds. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Verapamil from Plasma
This protocol provides a general procedure for the extraction of Verapamil from plasma samples.
Materials:
-
Blank plasma
-
Verapamil and this compound standard solutions
-
Extraction solvent (e.g., a mixture of cyclohexane (B81311) and dichloromethane)
-
Basifying agent (e.g., pH 9.0 phosphate (B84403) buffer)
-
Back-extraction solution (e.g., 0.1 N sulfuric acid)
Procedure:
-
To 1 mL of plasma, add the internal standard (this compound).
-
Add 0.5 mL of phosphate buffer (pH 9.0) and vortex.
-
Add 5 mL of the extraction solvent and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Add 200 µL of 0.1 N sulfuric acid and vortex for 5 minutes for back-extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Inject an aliquot of the aqueous (lower) layer into the LC-MS/MS system.
Workflow Diagram:
Caption: Experimental workflow for Liquid-Liquid Extraction of Verapamil.
Protocol 2: Solid-Phase Extraction (SPE) of Verapamil from Plasma
This protocol outlines a general SPE procedure for cleaning up plasma samples.
Materials:
-
Blank plasma
-
Verapamil and this compound standard solutions
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for conditioning)
-
Washing solution (e.g., 5% methanol in water)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of plasma, add the internal standard (this compound) and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Verapamil and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Workflow Diagram:
Caption: Experimental workflow for Solid-Phase Extraction of Verapamil.
References
Cross-contamination issues with Verapamil-d3 standard
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering cross-contamination issues with the Verapamil-d3 internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Verapamil, where three hydrogen atoms have been replaced with deuterium. It is widely used as an internal standard in the quantitative analysis of Verapamil in biological samples by LC-MS/MS. Because its chemical and physical properties are nearly identical to Verapamil, it co-elutes and experiences similar ionization effects, allowing it to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Q2: What is cross-contamination or carryover in the context of this compound?
Cross-contamination, often referred to as carryover in chromatography, is the unintentional transfer of this compound from one sample to a subsequent one. This can lead to the appearance of a this compound peak in blank or low-concentration samples, resulting in inaccurate quantification.
Q3: What are the common causes of this compound cross-contamination?
The most common sources of this compound carryover in an LC-MS/MS system include:
-
Autosampler: Residues can adhere to the needle, syringe, sample loop, and injection valve rotor seals.
-
LC Column: The analytical column and guard column can retain this compound, which may then elute in later runs.
-
Tubing and Fittings: Dead volumes in connections can trap and later release the standard.
-
Ion Source: Contamination of the mass spectrometer's ion source can lead to a persistent background signal.
Q4: What are the acceptable limits for carryover in bioanalytical methods?
According to the FDA's "Bioanalytical Method Validation Guidance for Industry", any carryover should be eliminated during method development.[1] If it cannot be fully eliminated, its impact on the accuracy of the study sample concentrations must be assessed.[1] For regulated bioanalysis, the response of a carryover peak in a blank sample following a high-concentration standard should not be more than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[2][3]
Q5: How can I prevent this compound cross-contamination?
Preventative measures are crucial and include:
-
Optimizing the Wash Solution: Use a strong solvent that can effectively solubilize Verapamil to clean the autosampler needle and injection port. A wash solution containing an organic solvent like isopropanol (B130326) or acetonitrile, sometimes with a small amount of acid or base, can be effective.
-
Proper Vial and Cap Selection: Use high-quality vials and caps (B75204) to prevent adsorption of the analyte.
-
Systematic Injection Order: If possible, run samples with expected low concentrations before those with high concentrations. Injecting a blank sample after a high-concentration standard is also a good practice to assess for carryover.
-
Regular System Maintenance: Proactive maintenance, including regular cleaning of the ion source and replacement of worn parts like rotor seals, can significantly reduce the likelihood of carryover.
Troubleshooting Guides
Guide 1: Differentiating Between Carryover and System Contamination
It is essential to first determine if the observed this compound signal is due to carryover from a previous injection or persistent system contamination.
Experimental Workflow:
-
Inject a blank sample (mobile phase or matrix without the standard). This is your "Pre-Standard Blank".
-
Inject a high-concentration this compound standard.
-
Inject a series of at least three consecutive blank samples. These are your "Post-Standard Blanks".
Interpretation:
-
Carryover: A peak for this compound appears in the first Post-Standard Blank and its intensity decreases with each subsequent blank injection.
-
Contamination: A this compound peak is present at a relatively constant level in all blanks, including the Pre-Standard Blank.
Guide 2: Systematic Identification of the Carryover Source
Once carryover is confirmed, a systematic approach is necessary to isolate its source.
Data Presentation
The following table provides illustrative data on Verapamil carryover in an LC-MS/MS system and the corresponding regulatory acceptance criteria.
| Analysis Stage | This compound Response (Peak Area) | % Carryover vs. LLOQ | Acceptance Criteria |
| LLOQ Standard | 1,500 | N/A | N/A |
| High-Concentration Standard | 1,500,000 | N/A | N/A |
| Blank 1 (Post-High Std.) | 450 | 30.0% | Fail |
| Blank 2 (Post-High Std.) | 150 | 10.0% | Pass |
| Blank 3 (Post-High Std.) | 50 | 3.3% | Pass |
Note: The acceptance criterion for internal standard carryover is typically ≤5% of the LLOQ response.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of this compound Carryover
Objective: To quantify the percentage of carryover of this compound.
Materials:
-
This compound standard stock solution
-
Mobile phase
-
Reconstituted blank matrix (e.g., drug-free plasma)
-
Calibrated LC-MS/MS system
Procedure:
-
Prepare a high-concentration quality control (HCQC) sample of this compound at the upper limit of quantification (ULOQ).
-
Prepare a low-concentration quality control (LCQC) sample at the lower limit of quantification (LLOQ).
-
Inject the following sequence:
-
Blank matrix
-
LLOQ
-
HCQC
-
Blank matrix (Carryover Blank 1)
-
Blank matrix (Carryover Blank 2)
-
-
Acquire data using the validated LC-MS/MS method.
-
Calculate the peak area of this compound in the LLOQ and the Carryover Blanks.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Carryover Blank / Peak Area in LLOQ) * 100
Protocol 2: General LC-MS System Cleaning Procedure for Basic Drug Carryover
Objective: To effectively remove this compound residues from the LC-MS system.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (or another suitable acid)
-
Ammonium (B1175870) hydroxide (B78521) (or another suitable base)
Procedure:
-
Initial System Flush:
-
Remove the column and replace it with a union.
-
Flush the system with 100% isopropanol for 30 minutes at a low flow rate.
-
Flush with 100% methanol for 30 minutes.
-
Flush with HPLC-grade water for 30 minutes.
-
-
Acid/Base Wash (for persistent carryover):
-
Prepare a fresh solution of 0.1% formic acid in water.
-
Flush the system for 60 minutes.
-
Flush with HPLC-grade water for 30 minutes to remove the acid.
-
Prepare a fresh solution of 0.1% ammonium hydroxide in water.
-
Flush the system for 60 minutes.
-
Flush with HPLC-grade water for 30 minutes to remove the base.
-
-
Final Rinse:
-
Flush with 100% methanol for 30 minutes.
-
Flush with 100% isopropanol for 30 minutes.
-
Equilibrate the system with the initial mobile phase conditions.
-
-
Ion Source Cleaning:
-
Follow the manufacturer's instructions to disassemble and clean the ion source components (e.g., capillary, cone).
-
Sonication of metal parts in a sequence of water, methanol, and isopropanol is often effective.
-
Disclaimer: Always consult your instrument's user manual before performing any maintenance or cleaning procedures. The chemical compatibility of all system components should be considered.
References
Technical Support Center: Quantification of Verapamil-d3 in Low Concentration Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Verapamil-d3 in low concentration samples using LC-MS/MS.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of low concentrations of this compound and provides step-by-step guidance to resolve them.
Issue 1: Poor Signal Intensity or High Limit of Quantification (LOQ)
Low signal intensity for this compound can hinder accurate quantification, especially in low concentration samples.
Possible Causes and Solutions:
-
Suboptimal Ionization: Verapamil is a basic compound and ionizes best in positive ion mode ESI. Ensure the mass spectrometer is operating in the correct mode.
-
Inefficient Sample Extraction: Low recovery during sample preparation will lead to a weaker signal. Consider optimizing the extraction method.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[1]
-
Insufficient Chromatographic Resolution: Poor peak shape or co-elution with interferences can reduce signal-to-noise.
Recommended Actions:
-
Optimize Mass Spectrometry Parameters: Ensure the correct precursor and product ions are being monitored for this compound.
-
Enhance Sample Preparation:
-
If using protein precipitation, consider a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner sample extracts.[2]
-
For SPE, ensure the sorbent (e.g., C8, C18, or mixed-mode cation exchange) and pH conditions are optimized for Verapamil, which has a pKa of approximately 8.9.[3]
-
-
Mitigate Matrix Effects:
-
Improve Chromatography:
-
Adjust the mobile phase pH to be 2-3 units below the pKa of Verapamil to ensure it is fully protonated and interacts less with residual silanols on the column.[4]
-
Employing micro-flow LC can increase signal intensity.
-
Issue 2: High Background Noise or Interferences
High background noise can interfere with the detection and integration of the this compound peak, leading to inaccurate results.
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background.
-
Matrix Interferences: Biological matrices are complex and can contain numerous endogenous compounds that may interfere with the analysis.[1]
-
Carryover: Residual this compound from previous injections can lead to ghost peaks.
Recommended Actions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Optimize Sample Cleanup: As with poor signal intensity, a more effective sample preparation method like SPE can help remove interfering components.[2]
-
Implement a Robust Wash Method:
-
Incorporate a strong solvent wash step in the LC method to clean the column and injection port between samples.
-
Inject blank samples to assess for carryover.
-
Issue 3: Inconsistent or Irreproducible Results
Variability in quantitative results across a sample set can compromise the reliability of the entire experiment.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.
-
Internal Standard Issues: The internal standard (IS), this compound, should behave similarly to the analyte (Verapamil). Any variability in its response can lead to inaccurate quantification.[5]
-
Instrument Instability: Fluctuations in the LC pump pressure or MS detector response can cause inconsistent results.
Recommended Actions:
-
Standardize Sample Preparation:
-
Use automated liquid handlers for repetitive tasks if available.
-
Ensure consistent vortexing times and evaporation conditions.
-
-
Verify Internal Standard Performance:
-
The use of a stable isotope-labeled internal standard like this compound is the gold standard as it compensates for variability during sample preparation and analysis.[5]
-
Monitor the absolute response of this compound across the batch. A significant deviation may indicate an issue with that specific sample.
-
-
Perform System Suitability Tests:
-
Inject a standard solution multiple times at the beginning of the run to ensure the system is equilibrated and performing consistently.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for the quantification of Verapamil?
A1: A stable isotope-labeled internal standard, such as this compound or Verapamil-d6, is considered the gold standard for LC-MS based bioanalysis of Verapamil.[5] These internal standards are chemically identical to the analyte but have a higher molecular weight, allowing the mass spectrometer to differentiate between them. Their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization, which allows for accurate correction of analyte loss or signal suppression/enhancement.[5]
Q2: How can I minimize ion suppression when analyzing this compound in plasma?
A2: Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the analyte, leading to a decreased signal.[1] To minimize this:
-
Improve Sample Cleanup: Use more effective extraction methods like LLE or SPE to remove interfering phospholipids (B1166683) and other matrix components.[2]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions where matrix components elute.[2] A post-column infusion experiment can help identify these regions.[2]
-
Dilute the Sample: If the this compound concentration is adequate, diluting the sample can reduce the concentration of interfering matrix components.[2]
Q3: What are the typical mass transitions for Verapamil and its deuterated internal standards?
A3: While specific transitions should be optimized for the instrument being used, a common transition for Verapamil is m/z 455.3 → 165.2. For a deuterated internal standard like Verapamil-d6, the precursor ion would be shifted by 6 mass units (m/z 461.3), while the product ion would likely remain the same or be a deuterated version of a major fragment.
Q4: I am observing significant peak tailing for my this compound peak. What can I do to improve the peak shape?
A4: Peak tailing for basic compounds like Verapamil is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[4] To improve peak shape:
-
Adjust Mobile Phase pH: Operate at a low mobile phase pH (e.g., 2.5-3.5) to ensure that Verapamil is fully protonated and the silanol groups are also protonated, minimizing their interaction.[4]
-
Use a Modern Column: Employ a column with end-capping or a different stationary phase (e.g., a biphenyl (B1667301) column) to reduce silanol interactions.[2]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[2]
-
Elution: Elute Verapamil and this compound with a stronger organic solvent like methanol or acetonitrile.[2]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 70:30 v/v) with 12 mM formic acid |
| Flow Rate | 0.2 - 1.25 mL/min[6] |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI)[7] |
| MS Detection | Multiple Reaction Monitoring (MRM)[7] |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Verapamil-d3 and Norverapamil-d7 Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the calcium channel blocker verapamil (B1683045) and its primary active metabolite, norverapamil (B1221204), the selection of an appropriate internal standard is paramount for method accuracy, precision, and robustness. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Verapamil-d3 and Norverapamil-d7, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based assays. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective correction of matrix effects and other sources of analytical variability, leading to highly reliable data.
Quantitative Performance Comparison
The following table summarizes key performance parameters for analytical methods using deuterated analogs of verapamil and norverapamil. The data for Verapamil-d6 and Norverapamil-d6 are presented here, as they are analytically comparable to their this compound and Norverapamil-d7 counterparts, respectively.[1]
| Parameter | Verapamil-d6 | Norverapamil-d6 | Performance Insight |
| Analyte(s) Quantified | Verapamil and Norverapamil | (R)- and (S)-Verapamil, (R)- and (S)-Norverapamil | Both are suitable for quantifying verapamil and its primary metabolite. Norverapamil-d6 is particularly advantageous when stereospecific quantification of both the parent drug and its metabolite is required. |
| Matrix | Human Plasma | Human Plasma | Both have been validated in human plasma, a common matrix for pharmacokinetic studies. |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | The choice of extraction method can influence recovery, but both internal standards perform well with common techniques. |
| Absolute Recovery (%) | >97% | 91.1 - 108.1%[2] | Both internal standards exhibit high and consistent recovery, indicating minimal loss during sample preparation. |
| Matrix Factor | Low matrix effect noted | 0.96 - 1.07[2] | A matrix factor close to 1 indicates minimal ion suppression or enhancement, which is critical for accuracy. Norverapamil-d6 demonstrates excellent performance in mitigating matrix effects. |
| Precision (%RSD) | High precision reported for the overall method | < 8.7% (intra- and inter-day) | Low relative standard deviation demonstrates the high reproducibility of the analytical method using these internal standards. |
| Accuracy (% Bias) | High accuracy reported for the overall method | Within ±15% of nominal concentrations | High accuracy ensures the measured concentration reflects the true concentration of the analyte in the sample. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of verapamil and norverapamil using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., Norverapamil-d7).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of human plasma, add 300 µL of methanol (B129727) containing the internal standard (e.g., this compound).[3]
-
Vortex the sample to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 or a chiral analytical column (e.g., Chiralcel OD-RH, 150 x 4.6 mm, 5 µm) is typically used for separation.
-
Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid or 0.05% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: A typical flow rate is between 0.4 mL/min and 1.0 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Verapamil: m/z 455.3 → 165.2
-
Norverapamil: m/z 441.5 → 165.3
-
This compound: m/z 458.3 → 165.0
-
Visualizing Key Processes
To further elucidate the context of using these internal standards, the following diagrams illustrate the analytical workflow, the metabolic fate of verapamil, and its mechanism of action.
References
Verapamil Bioanalysis: A Comparative Guide to Internal Standard Selection for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals, the robust and reliable quantification of verapamil (B1683045) in biological matrices is a critical aspect of bioequivalence, pharmacokinetic, and toxicokinetic studies. The choice of an internal standard is a pivotal decision in the development of bioanalytical methods, directly impacting the accuracy and precision of the results. This guide provides an objective comparison of Verapamil-d3 and other commonly used internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your research needs.
The gold standard for bioanalytical assays is the use of a stable isotope-labeled (SIL) internal standard, as it shares the closest physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis. This co-elution and analogous ionization response allow for effective compensation for matrix effects and variability, leading to highly accurate and precise quantification. In the analysis of verapamil, this compound serves as such a SIL internal standard. However, other deuterated analogs like Norverapamil-d7, and structurally similar compounds such as metoprolol (B1676517) and propranolol, are also employed. This guide will delve into a comparative analysis of their performance.
Comparative Analysis of Internal Standard Performance
The selection of an appropriate internal standard is paramount for the accuracy and precision of bioanalytical methods. The following table summarizes the performance of this compound and its alternatives in the quantification of verapamil.
| Internal Standard | Analyte(s) | Analytical Method | Accuracy | Precision (RSD/CV) |
| This compound | Verapamil, Norverapamil (B1221204) | LC-MS/MS | Within ±15% | <15% (Intra- and Inter-day)[1] |
| Verapamil-d6 | Verapamil, Norverapamil | LC-MS/MS | 91.1% to 108.1% (Absolute Recovery)[2] | Not explicitly stated |
| Metoprolol | Verapamil | LC-MS/MS | 92.9% to 103.1% (Intra-run), 98.2% to 100.8% (Inter-batch)[3][4] | <5.1% (Intra-run), <5.8% (Inter-batch)[3] |
| Propranolol | Verapamil, Norverapamil | HPLC-Fluorescence | 97.5% to 100.4% (Recovery) | Not explicitly stated |
Experimental Protocols: A Closer Look
The methodology employed in a bioanalytical study is crucial for obtaining reliable results. Below are detailed experimental protocols for methods utilizing different internal standards for verapamil quantification.
Method 1: this compound as Internal Standard (LC-MS/MS)
This method is designed for the simultaneous quantification of verapamil and its metabolite, norverapamil, in human breast milk.
-
Sample Preparation:
-
To 100 µL of the milk sample, 300 µL of methanol (B129727) containing this compound (5 ng/mL) is added for protein precipitation.
-
The mixture is vortexed and then centrifuged.
-
The resulting supernatant is collected for analysis.
-
-
Chromatography:
-
Column: Waters ACQUITY BEH C18
-
Mobile Phase: A gradient elution is used with 0.1% formic acid-10 mmol·L-1 ammonium (B1175870) acetate-water (Mobile Phase A) and methanol (Mobile Phase B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Verapamil: m/z 455.3 → 165.2
-
Norverapamil: m/z 441.5 → 165.3
-
This compound: m/z 458.3 → 165.0
-
-
Method 2: Verapamil-d6 as Internal Standard (LC-MS/MS)
This high-throughput method allows for the enantiomeric separation and quantification of verapamil and norverapamil in human plasma.
-
Sample Preparation:
-
50 µL of human plasma is used.
-
Deuterated internal standards (D6-verapamil and D6-norverapamil) are added.
-
Liquid-liquid extraction is performed.
-
-
Chromatography:
-
Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Method 3: Metoprolol as Internal Standard (LC-MS/MS)
This method is designed for the determination of verapamil in human plasma for bioequivalence studies.
-
Sample Preparation:
-
Liquid-liquid extraction is performed on plasma samples.
-
-
Chromatography:
-
Column: C(8) analytical column
-
Mobile Phase: Methanol-water (70:30; v/v) + 12 mM formic acid
-
Total Run Time: 3.5 min
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI)
-
Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).
-
Method 4: Propranolol as Internal Standard (HPLC-Fluorescence)
This method is used for the determination of verapamil and norverapamil in human plasma.
-
Sample Preparation:
-
Fast extraction of the compounds from plasma.
-
-
Chromatography:
-
System: HPLC isocratic system
-
Detection: Fluorescence detection
-
Bioanalytical Workflow for Bioequivalence Studies
The following diagram illustrates a typical workflow for a bioanalytical study, from the initial sample collection to the final data analysis. This process is fundamental in determining the bioequivalence of different drug formulations.
Caption: A typical workflow for a bioanalytical study.
Signaling Pathway of Verapamil
Verapamil is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a reduction in myocardial contractility and heart rate.
Caption: Verapamil's mechanism of action.
References
- 1. Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS [journal11.magtechjournal.com]
- 2. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Verapamil-d3 Bioanalytical Methods
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical methods across different laboratories is critical for the successful progression of clinical trials and collaborative research. This guide provides a comprehensive framework for the inter-laboratory validation of Verapamil-d3 quantification methods, offering a comparative overview of typical analytical techniques and their performance characteristics based on published data. This compound is commonly used as an internal standard in the quantitative analysis of Verapamil (B1683045).
Data Presentation: Comparative Performance of Verapamil Bioanalytical Methods
The accurate quantification of Verapamil in biological matrices is essential for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques. The following tables summarize the performance characteristics of various validated methods for Verapamil analysis, which can serve as a benchmark for establishing acceptance criteria in an inter-laboratory validation study.
Table 1: HPLC Method Performance for Verapamil Quantification
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Chromatographic Column | RP C18 | C18 (5 µm, 250x4.6 mm) | Nucleosil 100-5 C18 |
| Mobile Phase | Acetonitrile:Ammonium (B1175870) acetate (B1210297) buffer (60:40) | Acetonitrile:0.1% THF in water (80:20) | Acetonitrile:Phosphate (B84403) buffer pH 3.5 (55:45) |
| Detection | UV at 288 nm | UV | Electrochemical at 1100 mV |
| Linearity Range (µg/mL) | 1 - 16 | 0.025 - 5 | 0.2 - 10 |
| Correlation Coefficient (r²) | 0.998 | 0.9991 | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 0.32 | Not Reported | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.96 | Not Reported | Not Reported |
| Recovery (%) | 98 - 100 | 101.98 ± 2.76 | 100.97 ± 0.08 |
| Precision (RSD %) | Not Reported | ≤ 3.68 (Intra- and Inter-day) | 0.28 - 1.76 (Intra- and Inter-day) |
Table 2: UPLC Method Performance for Verapamil Hydrochloride Quantification
| Parameter | Method 4[4] |
| Chromatographic Column | Shimpak XR ODS (75mm x 3.0mm, 1.7µm) |
| Mobile Phase | Gradient of ammonium formate, orthophosphoric acid, and acetonitrile |
| Detection | UV at 278 nm |
| Linearity | Validated |
| Accuracy | Validated |
| Precision | Validated |
| Specificity | Validated |
| Robustness | Validated |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method between laboratories. Below are summaries of typical experimental protocols for Verapamil analysis.
Method 1: RP-HPLC with UV Detection[1]
-
Sample Preparation: Specific details on sample preparation were not provided in the abstract.
-
Chromatographic Conditions:
-
Column: RP C18
-
Mobile Phase: Acetonitrile and ammonium acetate buffer (60:40, v/v), with the pH adjusted to 5.6 with acetic acid.
-
Detection: UV at 288 nm.
-
Method 2: RP-HPLC with UV Detection in Rabbit Plasma
-
Sample Preparation: Specific details on the extraction method from rabbit plasma were not detailed in the abstract.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Acetonitrile and 0.1% tetrahydrofuran (B95107) (THF) in water (80:20, v/v).
-
Flow Rate: 1 mL/min.
-
Internal Standard: Carvedilol.
-
Method 3: HPLC with Electrochemical Detection
-
Sample Preparation: Extraction from tablet formulations resulted in a recovery of 100.97 ± 0.08%.
-
Chromatographic Conditions:
-
Column: Nucleosil 100-5 C18.
-
Mobile Phase: Acetonitrile and phosphate buffer pH 3.5 (55:45, v/v).
-
Detection: Electrochemical detector at 1100 mV.
-
Internal Standard: Piribedil.
-
Method 4: RP-UPLC with UV Detection
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Conditions:
-
Column: Shimpak XR ODS (75mm x 3.0mm, 1.7µm particle size).
-
Mobile Phase: A gradient elution of ammonium formate, orthophosphoric acid, and acetonitrile.
-
Detection: UV at 278 nm.
-
Mandatory Visualization
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for the inter-laboratory validation of a bioanalytical method for Verapamil, using this compound as an internal standard.
Caption: Workflow for inter-laboratory validation of a bioanalytical method.
Signaling Pathway of Verapamil
While not directly related to the method validation, understanding the mechanism of action of Verapamil is relevant for researchers in drug development. Verapamil is a calcium channel blocker.
Caption: Simplified signaling pathway of Verapamil's mechanism of action.
References
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Analysis of Verapamil and its Isotopologue Verapamil-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate and precise quantification of drug compounds is paramount. Verapamil (B1683045), a widely used calcium channel blocker, and its deuterated internal standard, Verapamil-d3, are frequently analyzed in various matrices during drug development and clinical studies. The choice of analytical methodology is critical for obtaining reliable data. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of Verapamil. While the quantitative data presented here is primarily for Verapamil, it serves as a strong proxy for the analytical behavior of its deuterated isotopologue, this compound, which is expected to exhibit nearly identical chromatographic properties.
At a Glance: HPLC-UV vs. LC-MS/MS for Verapamil Analysis
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate to good. Relies on chromatographic separation to resolve the analyte from interferences. | Excellent. Highly selective due to the specific mass transitions monitored for the analyte and internal standard. |
| Sensitivity | Lower. Limits of quantification are typically in the low ng/mL to µg/mL range. | Higher. Limits of quantification can reach the sub-ng/mL to pg/mL level. |
| Linearity Range | Generally wide, often spanning several orders of magnitude. | Wide, also spanning several orders of magnitude. |
| Precision & Accuracy | Good, with Relative Standard Deviation (RSD) values typically below 15%. | Excellent, with RSD values often below 10%. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Complexity | Simpler to operate and maintain. | More complex instrumentation requiring specialized expertise for operation and data interpretation. |
| Typical Application | Routine quality control of pharmaceutical formulations, dissolution studies. | Bioanalysis of complex matrices like plasma and serum, pharmacokinetic studies, impurity profiling. |
Quantitative Performance Comparison
The following table summarizes typical performance parameters for the quantification of Verapamil using HPLC-UV and LC-MS/MS methods, based on published literature.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.025 - 50 µg/mL[1] | 1 - 500 ng/mL[2][3] |
| Limit of Quantification (LOQ) | ~25 ng/mL | ~1 ng/mL[3] |
| Intra-day Precision (%RSD) | < 1.58%[4] | < 5.1% |
| Inter-day Precision (%RSD) | < 1.58% | < 5.8% |
| Accuracy (% Recovery) | 98 - 102% | 92.9 - 103.1% |
Experimental Protocols
HPLC-UV Method for Verapamil in Pharmaceutical Formulations
This method is suitable for the quantification of Verapamil in dosage forms like tablets.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) in an isocratic or gradient elution mode. A common mobile phase composition is a 50:50 (v/v) mixture of a buffer (1.4g Na2HPO4 in 1000ml water, pH adjusted to 7.0) and acetonitrile.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Verapamil, which is around 232 nm or 278 nm.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Dissolve a portion of the powder equivalent to a known amount of Verapamil in the mobile phase.
-
Sonicate and vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Internal Standard: For this application, an external standard calibration is often sufficient. If an internal standard is used, a compound with similar chromatographic behavior and UV absorbance, which is not present in the sample, should be chosen.
LC-MS/MS Method for Verapamil in Human Plasma
This highly sensitive and selective method is ideal for quantifying Verapamil in biological matrices. This compound is commonly used as the internal standard for this analysis.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a volatile additive (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol (B129727).
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Verapamil: m/z 455.3 → 165.2
-
This compound (Internal Standard): The precursor ion would be m/z 458.3, and a suitable product ion would be monitored.
-
-
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add the internal standard solution (this compound).
-
Add a protein precipitating agent like acetonitrile or methanol (typically 3-4 volumes).
-
Vortex vigorously to mix and precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.
-
Experimental Workflow Diagrams
Caption: Workflow for Verapamil analysis by HPLC-UV.
Caption: Workflow for Verapamil analysis by LC-MS/MS.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of Verapamil and its deuterated internal standard, this compound, is largely dependent on the specific requirements of the study.
HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for the routine analysis of pharmaceutical formulations where the concentration of the analyte is relatively high and the sample matrix is simple. Its ease of use makes it an excellent choice for quality control laboratories.
LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity. This makes it the gold standard for bioanalytical applications, such as pharmacokinetic studies, where the drug is present at very low concentrations in complex biological matrices like plasma or serum. The use of a deuterated internal standard like this compound in LC-MS/MS analysis provides the highest level of accuracy and precision by compensating for matrix effects and variations in sample processing.
For researchers and scientists in drug development, a thorough understanding of the strengths and limitations of each technique is crucial for selecting the most appropriate method to generate high-quality, reliable data.
References
- 1. High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of doxazosin and verapamil in human serum by fast LC-MS/MS: application to document non-compliance of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Verapamil-d3 for Therapeutic Drug Monitoring: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Verapamil-d3 as an internal standard for the therapeutic drug monitoring (TDM) of Verapamil, a widely used calcium channel blocker. The performance of this compound is compared with other commonly used internal standards, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings in your own laboratory settings.
The Critical Role of Internal Standards in Therapeutic Drug Monitoring
In the realm of therapeutic drug monitoring, the accuracy and precision of analytical methods are paramount for optimal patient care and dose adjustments. The use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability and ensuring reliable results. Deuterated analogs of the analyte, such as this compound, are often preferred due to their similar physicochemical properties to the parent drug.
Performance Comparison of this compound and Other Internal Standards
The selection of an appropriate internal standard is a critical step in method development. This section compares the performance of this compound with other deuterated and structurally similar internal standards used for Verapamil quantification.
Table 1: Quantitative Performance of Various Internal Standards for Verapamil Analysis
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) |
| This compound | LC-MS/MS | 0.5 - 100 | Within ±15% | < 15% | Not explicitly reported, but meets acceptance criteria |
| Verapamil-d6 | LC-MS/MS | 1.0 - 250 | Not explicitly reported, but overall method showed high accuracy | Not explicitly reported, but overall method showed high precision | 91.1 - 108.1 |
| Norverapamil-d7 | LC-MS/MS | Not specified | Not specified | Not specified | >97% |
| Metoprolol | LC-MS/MS | 1.0 - 500 | 92.9 - 103.1 | < 5.8% (inter-day) | Not specified |
| Carvedilol | RP-HPLC-UV | 25 - 5000 | ≥98.96 ± 2.68 | ≤3.68% (inter-day) | 101.98 ± 2.76 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the quantification of Verapamil in biological matrices using different internal standards.
LC-MS/MS Method using this compound as Internal Standard
This protocol is based on a validated method for the simultaneous determination of Verapamil and its metabolite, Norverapamil, in human breast milk.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., human breast milk or plasma), add 300 µL of methanol (B129727) containing 5 ng/mL of this compound as the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY BEH C18
-
Mobile Phase A: 0.1% formic acid and 10 mmol/L ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Methanol
-
Elution: Gradient elution
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Verapamil: m/z 455.3 → 165.2
-
Norverapamil: m/z 441.5 → 165.3
-
This compound: m/z 458.3 → 165.0
-
-
LC-MS/MS Method using a Deuterated Internal Standard (Verapamil-d6/Norverapamil-d6)
This protocol is a representative example for the analysis of Verapamil and its enantiomers.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add the deuterated internal standards (e.g., D6-Verapamil and D6-Norverapamil).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm) for enantiomeric separation
-
Mobile Phase: 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v)
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI
-
Monitoring Mode: MRM
-
Visualizing the Workflow and Mechanism of Action
To better understand the experimental process and the therapeutic action of Verapamil, the following diagrams are provided.
Conclusion
The data presented in this guide demonstrates that this compound is a suitable and reliable internal standard for the therapeutic drug monitoring of Verapamil by LC-MS/MS. Its performance is comparable to other deuterated analogs and offers high accuracy and precision, which are essential for clinical applications. The choice of internal standard should always be validated within the specific analytical method and laboratory conditions to ensure optimal performance. This guide serves as a valuable resource for researchers and clinicians in developing and implementing robust analytical methods for Verapamil quantification.
Cross-Validation of Analytical Methods for Verapamil: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Verapamil, with a focus on the cross-validation of methods using different internal standards. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods. Here, we compare the performance of deuterated and non-deuterated internal standards, with a particular focus on the application of stable isotope-labeled (SIL) standards like Verapamil-d3.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which allows for effective compensation for matrix effects and variability during sample preparation.[2][3][4] This guide presents supporting experimental data from various studies to aid researchers in selecting the most appropriate internal standard for their Verapamil assays.
Comparative Performance of Internal Standards
The following tables summarize the quantitative performance data from analytical methods employing different internal standards for the quantification of Verapamil. While specific data for this compound is not extensively available in the public domain, the performance of other deuterated Verapamil analogs, such as Verapamil-d6 and Norverapamil-d7 (a deuterated metabolite), is presented as a close surrogate. It is scientifically reasonable to expect this compound to exhibit similar performance characteristics.
Table 1: Comparison of Linearity and Recovery
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Recovery (%) |
| Deuterated Analog (e.g., Verapamil-d6) | LC-MS/MS | Human Plasma | 1.0 - 500 | 91.1 - 108.1[2] |
| Norverapamil-d7 | LC-MS/MS | Human Plasma | Not Specified | >97[2] |
| Metoprolol | LC-MS/MS | Human Plasma | 1.00 - 500 | Not Specified[5] |
| Propranolol | HPLC-Fluorescence | Human Plasma | Not Specified | 82.50[4] |
| Carvedilol | RP-HPLC-UV | Rabbit Plasma | 25 - 5000 | Not Specified[6] |
| Ledipasvir | LC-MS/MS | Human Plasma | 1 - 2000 | 93.5[7] |
Table 2: Comparison of Accuracy and Precision
| Internal Standard | Analytical Method | Accuracy (%) | Precision (%RSD) |
| Deuterated Analog (e.g., Verapamil-d6) | LC-MS/MS | Not Specified | < 8.7 (intra- and inter-day)[2] |
| Metoprolol | LC-MS/MS | 92.9 - 103.1 | < 5.1 (intra-run), < 5.8 (inter-batch)[5] |
| Propranolol | HPLC-Fluorescence | Not Specified | Not Specified[4] |
| Carvedilol | RP-HPLC-UV | Not Specified | Not Specified[6] |
| Ledipasvir | LC-MS/MS | 93 - 104 | 0.58 - 5.69 (intraday and inter-day)[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a foundation for developing and cross-validating Verapamil assays in a laboratory setting.
Method 1: LC-MS/MS with a Deuterated Internal Standard (e.g., this compound)
This method is considered the benchmark for the bioanalysis of Verapamil due to its high sensitivity and selectivity.[3]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a known amount of this compound internal standard solution.[1]
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for Verapamil and this compound are monitored for quantification.
-
Method 2: HPLC with UV or Fluorescence Detection (using a non-deuterated internal standard)
This method is a viable alternative for laboratories without access to mass spectrometry.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard (e.g., propranolol).
-
Add 1 mL of a suitable extraction solvent (e.g., a mixture of cyclohexane (B81311) and dichloromethane).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the cross-validation of an analytical method for Verapamil.
Caption: A generalized workflow for the cross-validation of a Verapamil bioanalytical method.
Signaling Pathway of Verapamil
Verapamil is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This action leads to vasodilation and a reduction in heart rate and contractility.
Caption: Simplified signaling pathway of Verapamil's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma [imsear.searo.who.int]
- 8. benchchem.com [benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
Performance of Verapamil-d3 Across Mass Spectrometers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of verapamil (B1683045), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. Verapamil-d3, a deuterated analog of verapamil, is a commonly employed internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its performance, however, can be influenced by the type of mass spectrometer utilized. This guide provides a comparative overview of this compound's performance in various mass spectrometric systems, supported by experimental data from published studies.
Quantitative Performance Overview
The selection of a mass spectrometer for a bioanalytical method is a critical decision that impacts sensitivity, selectivity, and overall data quality. The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of verapamil using deuterated internal standards, primarily focusing on data obtained from triple quadrupole and quadrupole time-of-flight (QTOF) mass spectrometers.
Table 1: Performance of Verapamil Quantification using Deuterated Internal Standards on Triple Quadrupole Mass Spectrometers
| Parameter | Method 1 | Method 2 | Method 3 |
| Mass Spectrometer | Triple Quadrupole | Micromass Quattro Ultima | Not Specified |
| Internal Standard | Verapamil-d6 | Metoprolol (non-deuterated) | This compound |
| Linearity Range (ng/mL) | 1.0 - 250.0[1] | 1.00 - 500[2][3] | 0.4575 - 234.20 |
| LLOQ (ng/mL) | 1.0[1] | 1.00[2][3] | 0.1 |
| Intra-day Precision (%CV) | <15[4] | <5.1[2][3] | Not Reported |
| Inter-day Precision (%CV) | <15[4] | <5.8[2][3] | Not Reported |
| Accuracy (%) | Not Reported | 92.9 - 103.1[2][3] | Not Reported |
| Recovery (%) | 91.1 - 108.1[1] | 91 - 96[2] | 92.9 - 93.5[5] |
| Biological Matrix | Human Plasma[1] | Human Plasma[2][3] | Human Plasma |
Table 2: Performance of Verapamil Quantification on a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
| Parameter | Method 4 |
| Mass Spectrometer | Waters Xevo G2-XS QTOF[6] |
| Internal Standard | Not specified for quantitative analysis |
| Linearity Range (ng/mL) | 10 - 1000 |
| LLOQ (ng/mL) | Not Reported |
| Precision (%RSD) | 1.92 - 9.66 |
| Accuracy (%) | Not Reported |
| Recovery (%) | Not Reported |
| Biological Matrix | Rat Plasma[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of bioanalytical assays. Below are representative experimental protocols extracted from the cited literature.
Method 1: Triple Quadrupole LC-MS/MS
-
Sample Preparation: Liquid-liquid extraction was performed on 50 µL of human plasma using an organic solvent.[1]
-
Chromatography: Separation was achieved on a Chiralcel OD-RH (150 × 4.6 mm, 5 µm) column. The mobile phase consisted of 0.05% trifluoroacetic acid in a water-acetonitrile gradient (70:30, v/v).[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in the multiple reaction monitoring (MRM) and positive ion modes.[1] The precursor to product ion transition for verapamil was m/z 455.0 → 165.0.
Method 3: Triple Quadrupole LC-MS/MS (Micromass Quattro Ultima)
-
Sample Preparation: Liquid-liquid extraction was used to extract verapamil and the internal standard from human plasma samples.[2][3]
-
Chromatography: A C8 analytical column was used with a mobile phase of methanol-water (70:30; v/v) containing 12 mM formic acid. The total run time was 3.5 minutes.[2][3]
-
Mass Spectrometry: Detection was carried out on a Micromass Quattro Ultima tandem mass spectrometer using multiple reaction monitoring (MRM).[2][3]
Method 4: QTOF LC-MS/MS (Waters Xevo G2-XS)
-
Sample Preparation: In vitro incubation samples of verapamil with microsomes were spiked into rat plasma.[7]
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system was used with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run as a gradient.[6]
-
Mass Spectrometry: A Waters Xevo G2-XS QTOF mass spectrometer was used in positive electrospray ionization mode. The instrument was operated in MSE mode to acquire both precursor and fragment ion data simultaneously.[6][7] The theoretical [M+H]+ ion for verapamil is at m/z 455.2910, with characteristic fragment ions at m/z 303.2072, 260.1657, 165.0917, and 150.0672.[6]
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of verapamil, the following diagrams have been generated.
Bioanalytical Workflow for Verapamil Quantification
Signaling Pathway of Verapamil
References
- 1. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma [imsear.searo.who.int]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. spectroscopyonline.com [spectroscopyonline.com]
The Gold Standard on a Budget: Evaluating the Cost-Effectiveness of Verapamil-d3
For researchers, scientists, and professionals in drug development, the precise quantification of verapamil (B1683045) in biological matrices is a critical step in pharmacokinetic and bioequivalence studies. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is indispensable for achieving accurate and reproducible results. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Verapamil-d3, are often hailed as the "gold standard." This guide provides a comprehensive comparison of this compound and its deuterated analogs with other commonly used internal standards, focusing on their cost-effectiveness and performance based on experimental data.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in LC-MS/MS assays to compensate for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical behavior ensures that they experience similar extraction recovery, matrix effects, and ionization efficiency as the analyte, leading to more accurate and precise quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of an internal standard significantly impacts the reliability of a bioanalytical method. Here, we compare the performance of deuterated internal standards like this compound and its analogs (Verapamil-d6, Norverapamil-d7) with commonly used non-deuterated alternatives such as Metoprolol and Carvedilol.
Data Presentation: A Head-to-Head Look at Performance Metrics
The following table summarizes the key performance parameters for various internal standards used in the analysis of verapamil. It is important to note that the data presented is compiled from multiple studies, and direct comparison should be made with consideration for the varying experimental conditions.
| Internal Standard | Type | Average Recovery (%) | Matrix Effect/Factor | Precision (%RSD) | Key Advantages |
| Verapamil-d6 | Deuterated | 91.1 - 108.1[1] | Near 1.0 (Indicates minimal effect) | < 8.7[1] | Co-elution with analyte, excellent compensation for matrix effects. |
| Norverapamil-d7 | Deuterated | >97[1] | 0.96 - 1.07[1] | Not explicitly reported, but overall method showed high precision.[1] | Mimics metabolite behavior, excellent compensation for matrix effects. |
| Metoprolol | Non-Deuterated | 93 ± 5 | Not explicitly reported, but method showed good accuracy. | < 5.8 (inter-batch) | Readily available, lower cost. |
| Carvedilol | Non-Deuterated | 101.98 ± 2.76 | No significant matrix influence reported. | ≤3.68 | Good recovery and precision. |
| Propranolol (B1214883) | Non-Deuterated | 82.5 | Not explicitly reported. | Not explicitly reported, but method showed good precision. | Lower cost. |
Key Takeaways from Performance Data:
Stable isotope-labeled internal standards, like Verapamil-d6 and Norverapamil-d7, consistently demonstrate high and reproducible recovery rates, along with minimal matrix effects. The matrix factor, a measure of the matrix effect, being close to 1.0 for Norverapamil-d7 indicates that it effectively compensates for ion suppression or enhancement, a critical factor for accuracy in bioanalysis.
While non-deuterated alternatives like Metoprolol and Carvedilol can also provide good performance, their physicochemical properties are not identical to verapamil. This can lead to differences in extraction efficiency and susceptibility to matrix effects, potentially compromising the accuracy of the results, as evidenced by the lower recovery of propranolol in one study.
Cost-Effectiveness Analysis
A crucial factor in the selection of an internal standard is its cost. While deuterated standards are generally considered more expensive to synthesize, their superior performance can lead to long-term cost savings by reducing the need for repeat analyses and troubleshooting.
| Internal Standard | Supplier Example | Price (USD) | Quantity | Cost per mg (USD) |
| Verapamil-d6 HCl | MedChemExpress | 633 | 1 mg | 633 |
| Norverapamil-d7 HCl | MedChemExpress | 340 | 1 mg | 340 |
| Norverapamil-d7 HCl | ESS | 600 | 10 mg | 60 |
| Metoprolol Tartrate | USP | 297 | 200 mg | 1.485 |
| Carvedilol | USP | 455 | 200 mg | 2.275 |
Analysis of Cost:
As the table illustrates, the initial purchase price of deuterated standards is significantly higher on a per-milligram basis compared to non-deuterated alternatives. However, the amount of internal standard used per sample is typically in the nanogram range. Therefore, a single milligram of a deuterated standard can be sufficient for thousands of analyses.
The cost-effectiveness of this compound and its deuterated analogs becomes apparent when considering the entire analytical workflow. Their ability to provide more reliable and accurate data can reduce the costs associated with failed batches, method re-validation, and the need for extensive troubleshooting, particularly in regulated environments.
Experimental Protocols and Workflows
To provide a practical context, a detailed experimental protocol for a typical LC-MS/MS method for verapamil quantification using a deuterated internal standard is outlined below.
Experimental Protocol: Quantification of Verapamil in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Verapamil-d6 in methanol).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes to facilitate the extraction of the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Verapamil: Q1 455.3 -> Q3 165.2
-
Verapamil-d6: Q1 461.3 -> Q3 165.2
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Conclusion: A Sound Investment in Data Quality
While the upfront cost of this compound and other deuterated internal standards is higher than their non-deuterated counterparts, their superior performance in mimicking the analyte of interest provides a clear advantage in bioanalytical assays. The ability of deuterated standards to accurately compensate for matrix effects and other sources of variability leads to more reliable, accurate, and reproducible data. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard like this compound is a sound investment in the quality and integrity of their bioanalytical results, ultimately contributing to more robust and efficient drug development programs.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: A Guide to Verapamil-d3 Disposal
For researchers and scientists handling Verapamil-d3, a deuterated analog of the calcium channel blocker Verapamil, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This compound, like its parent compound, is classified as a toxic organic solid, necessitating its handling as hazardous waste. Adherence to stringent disposal protocols is essential to prevent environmental contamination and ensure personnel safety.
Disposal Procedures for this compound
All waste containing this compound must be managed by a licensed hazardous material disposal company. It is imperative that this chemical is not disposed of down the drain or mixed with regular trash.
Step-by-Step Disposal Protocol:
-
Initial Assessment: Identify all materials contaminated with this compound. This includes unused or expired product, as well as contaminated laboratory consumables such as vials, pipette tips, and gloves.
-
Segregation and Collection:
-
Carefully sweep any solid this compound and place it into a designated, clearly labeled, and sealed container for hazardous waste.
-
Segregate all contaminated disposable labware and personal protective equipment (PPE) into a separate, clearly marked hazardous waste container.
-
-
Licensed Hazardous Waste Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal service.[1] This ensures compliance with federal, state, and local regulations.
-
Final Disposal Method: A recommended method for the ultimate disposal of this compound is through a chemical incinerator equipped with an afterburner and scrubber.[1] This technology is designed to completely destroy the compound and mitigate the release of harmful substances into the atmosphere.
-
Contaminated Packaging: The original packaging of this compound should be treated as unused product and disposed of through the same hazardous waste stream.[1]
In the event of a spill, immediately contain the area. Wearing appropriate personal protective equipment, sweep up the material, place it into a suitable container for hazardous waste, and arrange for its disposal.[1]
Quantitative Data Summary
While specific quantitative data on the disposal of this compound is not extensively available, the following table summarizes its key hazard information, which is analogous to Verapamil hydrochloride.
| Property | Value |
| UN Number | UN2811[1][2] |
| Transport Hazard Class | 6.1[1][2] |
| GHS Classification | Acute toxicity, oral (Category 3); Toxic in contact with skin (Category 3); Fatal if inhaled (Category 3)[3][4] |
Experimental Workflow for Disposal
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This process begins with the identification of the waste and culminates in its final disposal by a certified entity.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Verapamil-d3
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety and maintaining a secure laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Verapamil-d3, a deuterated form of Verapamil. The following procedures and recommendations are designed to minimize exposure risk and ensure proper disposal, fostering a culture of safety and operational excellence.
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, adherence to proper personal protective equipment protocols is mandatory to prevent accidental exposure.[1][2] The recommended PPE includes, but is not limited to, powder-free nitrile or neoprene gloves, a disposable gown or a clean lab coat, and eye protection such as safety glasses with side shields or goggles.[1][3] If there is a risk of generating dust or aerosols, respiratory protection, such as a NIOSH-approved respirator, should be used.
Key Handling Practices:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands thoroughly after handling the compound.
-
Ensure that eyewash stations and safety showers are readily accessible.
Storage and Disposal Protocols
Proper storage of this compound is crucial for maintaining its integrity and preventing accidental release. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture. Some sources recommend refrigeration (2-8°C) for long-term storage. The storage area should be secure and accessible only to authorized personnel.
Disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. Do not dispose of the compound down the drain or in the regular trash. It should be treated as a toxic chemical waste and disposed of through a licensed waste disposal company. Uncleaned containers should be handled in the same manner as the product itself.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for Verapamil Hydrochloride, the parent compound of this compound. These values should be considered as a guide for safe handling practices.
| Parameter | Value | Reference |
| CAS Number | 152-11-4 (Verapamil HCl) | |
| Appearance | Off-white solid powder | |
| pH | 4.5 - 6.5 (5% solution) | |
| Melting Point | 140 - 144 °C | |
| UN Number | 2811 | |
| Hazard Class | 6.1 (Toxic) | |
| Packing Group | III |
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
